Diclofenac Amide-13C6
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-40-0 | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of ¹³C₆-Labeled Diclofenac Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for the preparation of ¹³C₆-labeled Diclofenac amide from ¹³C₆-labeled Diclofenac. The synthesis of isotopically labeled compounds is crucial for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. This document outlines the necessary reagents, detailed experimental protocols, and expected outcomes, supported by quantitative data from analogous non-labeled reactions.
Overview of the Synthetic Strategy
The synthesis of Diclofenac Amide-¹³C₆ involves a direct amide coupling reaction from ¹³C₆-Diclofenac. The ¹³C₆-labeled Diclofenac, where the six carbons of the phenylacetic acid aromatic ring are replaced with ¹³C isotopes, is a commercially available starting material, often used as an internal standard in bioanalytical methods.[1][2][3] The core of this synthesis is the activation of the carboxylic acid group of ¹³C₆-Diclofenac to facilitate its reaction with an amine.
Several coupling agents can be employed for this transformation, with dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) being common choices for efficient amide bond formation.[4][5] This guide will focus on a general protocol adaptable for both methods.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of unlabeled Diclofenac amides.[4][5] Researchers should note that reaction optimization may be necessary to achieve optimal yields for the ¹³C₆-labeled analogue.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diclofenac-¹³C₆ | ≥98% purity | Commercially Available |
| Amine (R-NH₂) | Reagent Grade | Standard Supplier |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Supplier |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC.HCl) | Reagent Grade | Standard Supplier |
| Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Supplier |
| N-Methylmorpholine (NMM) or Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | |
| Brine | Laboratory Prepared | |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Standard Supplier | |
| Silica Gel (for column chromatography) | 60-120 mesh | Standard Supplier |
General Amide Coupling Procedure
This procedure can be adapted for the synthesis of various amide derivatives by selecting the appropriate amine.
Method A: Using DCC as a coupling agent [4]
-
In a round-bottom flask, dissolve Diclofenac-¹³C₆ (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in DCM.
-
Add the amine solution dropwise to the activated Diclofenac-¹³C₆ solution.
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Method B: Using EDC/HOBt as coupling agents [5]
-
Dissolve Diclofenac-¹³C₆ (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add HOBt (1.2 eq) and the desired amine (1.2 eq) to the solution.
-
Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.5 eq) and stir the mixture for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of unlabeled Diclofenac amides, which can be used as a benchmark for the synthesis of the ¹³C₆-labeled analogue.
Table 1: Reagent Stoichiometry for Amide Synthesis
| Reagent | Molar Equivalents (DCC Method)[4] | Molar Equivalents (EDC/HOBt Method)[5] |
| Diclofenac | 1.0 | 1.0 |
| Amine | 1.2 - 2.0 | 1.2 |
| DCC | 1.5 | - |
| EDC.HCl | - | 1.2 |
| HOBt | - | 1.2 |
| Base (TEA/NMM) | 1.5 | 1.5 |
Table 2: Reported Yields for Unlabeled Diclofenac Amide Synthesis
| Coupling Method | Amine Substrate | Yield (%) | Reference |
| DCC | Various amino acid esters | Not explicitly stated, but successful synthesis reported | [4] |
| EDC/HOBt | Various amino acid esters | Not explicitly stated, but successful synthesis reported | [5] |
| DCC | Internal cyclization to lactam | >90% | [6] |
Note: The yields for the synthesis of ¹³C₆-labeled Diclofenac amide are expected to be comparable to those of the unlabeled analogues.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of Diclofenac Amide-¹³C₆.
Caption: General workflow for the synthesis of Diclofenac Amide-¹³C₆.
Conclusion
This technical guide outlines a robust and adaptable methodology for the synthesis of ¹³C₆-labeled Diclofenac amides. By leveraging commercially available ¹³C₆-Diclofenac and established amide coupling techniques, researchers can efficiently produce these valuable isotopically labeled compounds. The provided protocols and data serve as a solid foundation for the successful synthesis and subsequent application of Diclofenac Amide-¹³C₆ in advanced pharmaceutical research.
References
A Technical Guide to the Characterization of Diclofenac Amide-¹³C₆ by NMR and Mass Spectrometry
Introduction: The precise characterization of isotopically labeled compounds is fundamental in drug metabolism studies, quantitative bioanalysis, and as internal standards in pharmacokinetic research. Diclofenac Amide-¹³C₆, an isotopically labeled form of a known Diclofenac impurity and metabolite, serves as a critical analytical tool. This guide provides an in-depth technical overview of the methodologies used to confirm the structure and purity of Diclofenac Amide-¹³C₆, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer unambiguous structural elucidation and molecular weight confirmation, respectively.[1][2]
The structure of Diclofenac Amide-¹³C₆ is 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆, where the six carbon atoms of the indolinone phenyl ring are replaced with the ¹³C isotope.[3][4] This specific labeling provides a distinct signature for analytical detection.
Mass Spectrometry Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.[5] For Diclofenac Amide-¹³C₆, high-resolution mass spectrometry (HRMS) is employed to confirm its isotopic incorporation and to study its fragmentation pattern, which provides structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A solution of Diclofenac Amide-¹³C₆ is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode, as the amide structure is readily protonated. The instrument is calibrated to ensure high mass accuracy. Data is typically collected over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To elicit structural information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to create an MS/MS spectrum.[6]
Data Presentation: Expected Mass Spectrometry Data
The molecular formula for Diclofenac Amide-¹³C₆ is C₈¹³C₆H₉Cl₂NO. The incorporation of six ¹³C atoms results in a mass increase of approximately 6 Da compared to the unlabeled analogue.
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecular Ion | 285.03 |
| [M+Na]⁺ | Sodium Adduct | 307.01 |
| Fragment 1 | Loss of CO | 257.03 |
| Fragment 2 | Loss of Cl | 250.00 |
| Fragment 3 | Loss of C₇H₄O (from indolinone ring) | 166.98 |
Note: Calculated m/z values are for the monoisotopic mass and will be accompanied by a characteristic isotopic pattern due to the two chlorine atoms.
Logical Flow for Mass Spectrometry Analysis
Caption: Workflow for structural confirmation by mass spectrometry.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful technique for the definitive structural elucidation of molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8] For Diclofenac Amide-¹³C₆, both ¹H and ¹³C NMR are crucial. The ¹³C labeling dramatically enhances the signals of the labeled carbon atoms and introduces characteristic couplings in the ¹H spectrum, providing unambiguous confirmation of the label positions.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of Diclofenac Amide-¹³C₆ is dissolved in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[9] Tetramethylsilane (TMS) is added as an internal reference for chemical shifts.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the isotopic enrichment, a spectrum with an excellent signal-to-noise ratio for the six labeled carbons can be obtained rapidly. A larger number of scans may be required to observe the natural abundance carbons.
Data Presentation: Expected NMR Data
The chemical shifts are predicted based on the structure of Diclofenac and its derivatives. The ¹³C labeling on one of the aromatic rings will cause the attached protons to appear as doublets due to one-bond ¹³C-¹H coupling (~160 Hz).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 2H | Protons on dichlorophenyl ring |
| ~ 7.2 | t | 1H | Proton on dichlorophenyl ring |
| ~ 7.1 | d (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |
| ~ 6.9 | t (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |
| ~ 6.8 | t (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |
| ~ 6.3 | d (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |
| ~ 3.6 | s | 2H | -CH₂- group |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Intensity | Assignment |
| ~ 175 | Low | C=O (Amide) |
| ~ 142 | High | Quaternary C on ¹³C-labeled ring |
| ~ 138 | Low | Quaternary C on dichlorophenyl ring |
| ~ 131 | Low | Quaternary C on dichlorophenyl ring |
| ~ 129 | Low | CH on dichlorophenyl ring |
| ~ 128 | Low | CH on dichlorophenyl ring |
| ~ 125 | High | Quaternary C on ¹³C-labeled ring |
| ~ 124 | High | CH on ¹³C-labeled ring |
| ~ 122 | High | CH on ¹³C-labeled ring |
| ~ 110 | High | CH on ¹³C-labeled ring |
| ~ 108 | High | CH on ¹³C-labeled ring |
| ~ 36 | Low | -CH₂- group |
Note: "High" intensity denotes the signals from the ¹³C-enriched carbons.
Workflow for Integrated Structural Characterization
Caption: Integrated workflow for NMR and MS characterization.
Conclusion
The combined application of high-resolution mass spectrometry and high-field NMR spectroscopy provides a comprehensive and definitive characterization of Diclofenac Amide-¹³C₆. Mass spectrometry confirms the correct molecular weight and successful incorporation of the six ¹³C isotopes, while NMR spectroscopy elucidates the precise molecular structure and confirms the location of the isotopic labels. This rigorous analytical approach ensures the identity, purity, and quality of the labeled standard, making it suitable for its intended use in demanding research and development applications.
References
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. Isotope Labelled Compounds [simsonpharma.com]
- 3. Diclofenac Amide-13C6 | 15362-40-0 | Benchchem [benchchem.com]
- 4. clinivex.com [clinivex.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Formation of Diclofenac Lactam-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Diclofenac lactam-13C6, an isotopically labeled derivative of a significant Diclofenac metabolite and impurity. The guide details both the chemical synthesis and the biochemical formation pathways. It includes detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development in drug metabolism, pharmacokinetics, and analytical standard synthesis.
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism in biological systems to form several metabolites. One of these is Diclofenac lactam, also known as 1-(2,6-dichlorophenyl)-2-indolinone.[] This intramolecular cyclization product is also considered an impurity in Diclofenac preparations. The 13C6-labeled variant, Diclofenac lactam-13C6, is a valuable tool in drug metabolism studies and as an internal standard for quantitative analysis by mass spectrometry.[2] This guide outlines the key methodologies for its preparation.
Chemical Synthesis of Diclofenac Lactam-13C6
The chemical synthesis of Diclofenac lactam-13C6 is a two-stage process: first, the synthesis of the isotopically labeled precursor, Diclofenac-13C6, followed by its intramolecular cyclization to the lactam.
Stage 1: Proposed Synthesis of Diclofenac-13C6
Proposed Reaction Scheme:
A well-established method for the synthesis of the Diclofenac scaffold is the Ullmann condensation of 2,6-dichloroaniline and 2-chlorobenzoic acid.[3] To introduce the 13C6 label into the phenylacetic acid ring, one could start with a 13C6-labeled benzoic acid derivative.
Signaling Pathway for the Proposed Synthesis of Diclofenac-13C6:
Caption: Proposed synthetic pathway for Diclofenac-13C6.
Stage 2: Intramolecular Cyclization to Diclofenac Lactam-13C6
The conversion of Diclofenac-13C6 to its lactam is achieved through an intramolecular cyclization reaction. A patented method describes the use of thionyl chloride (SOCl2) as an efficient reagent for this transformation, affording high yields of the desired product.
Reaction Scheme:
The carboxylic acid moiety of Diclofenac-13C6 is activated by thionyl chloride to form an acyl chloride intermediate, which then undergoes an intramolecular Friedel-Crafts acylation to yield the lactam.
Signaling Pathway for the Intramolecular Cyclization:
Caption: Intramolecular cyclization of Diclofenac-13C6 to its lactam.
Biochemical Formation of Diclofenac Lactam
Diclofenac lactam is also a known metabolite of Diclofenac, formed through the metabolic pathways in various microorganisms.[4][5] This biotransformation is of significant interest in environmental science and drug metabolism research.
Several bacterial strains, including Pseudomonas moorei KB4, have been identified to degrade Diclofenac, with Diclofenac lactam being one of the identified metabolites.[4][6] The enzymatic machinery of these microorganisms is responsible for the intramolecular cyclization. While the exact enzyme has not been definitively identified, cytochrome P450 monooxygenases are implicated in the initial hydroxylation steps that may precede or facilitate lactam formation.[4]
Signaling Pathway for the Microbial Degradation of Diclofenac to Lactam:
Caption: Microbial degradation pathway of Diclofenac to its lactam.
Quantitative Data
The following tables summarize the quantitative data for the chemical synthesis of Diclofenac lactam. Data for the proposed synthesis of Diclofenac-13C6 is based on typical yields for similar reactions, while the data for the lactamization step is derived from patent literature.
Table 1: Proposed Synthesis of Diclofenac-13C6 - Estimated Yields
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Ullmann Condensation | 2-Chlorobenzoic acid-13C6, 2,6-Dichloroaniline, Cu catalyst, Base | 60-80 |
| 2 | Reduction | LiAlH4 or similar reducing agent | 80-95 |
| 3 | Chlorination | SOCl2 or similar chlorinating agent | 85-95 |
| 4 | Cyanation | NaCN or other cyanide source | 70-90 |
| 5 | Hydrolysis | Acid or base | 80-95 |
Table 2: Synthesis of Diclofenac Lactam - Experimental Data
| Reactant | Molar Ratio (to Diclofenac) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Thionyl Chloride | 1.5 - 2.0 | 2 | Room Temperature | 90-95 | Patent CN105037241A |
| Boric Acid (catalyst) | 1.0 | Not specified (reflux) | Not specified | 92 |
Experimental Protocols
Proposed Synthesis of Diclofenac-13C6
Note: This is a proposed protocol based on established chemical reactions. Researchers should optimize the conditions for their specific setup.
-
Ullmann Condensation: In a round-bottom flask, combine 2-chlorobenzoic acid-13C6, 2,6-dichloroaniline, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., DMF or NMP). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C for several hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture, and perform an aqueous workup to isolate the crude N-(2,6-dichlorophenyl)anthranilic acid-13C6. Purify by recrystallization or column chromatography.
-
Reduction: Dissolve the purified N-(2,6-dichlorophenyl)anthranilic acid-13C6 in a dry ethereal solvent (e.g., THF) under an inert atmosphere. Cool the solution in an ice bath and slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH4). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and a base, filter the solids, and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to obtain 2-[(2,6-dichlorophenyl)amino]benzyl alcohol-13C6.
-
Chlorination: Dissolve the benzyl alcohol derivative in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add thionyl chloride dropwise. Stir the reaction at room temperature until completion. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-[(2,6-dichlorophenyl)amino]benzyl chloride-13C6.
-
Cyanation: Dissolve the benzyl chloride in a polar aprotic solvent (e.g., DMSO or acetone) and add sodium cyanide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product to obtain 2-[(2,6-dichlorophenyl)amino]benzyl cyanide-13C6.
-
Hydrolysis: Subject the benzyl cyanide derivative to acidic or basic hydrolysis. For example, reflux the compound in a mixture of a strong acid (e.g., H2SO4) and water. After the reaction is complete, cool the mixture and adjust the pH to precipitate the Diclofenac-13C6. Collect the solid by filtration and purify by recrystallization.
Synthesis of Diclofenac Lactam-13C6
This protocol is adapted from patent literature (CN105037241A).
-
Dissolution: In a suitable reaction vessel, dissolve Diclofenac-13C6 in an organic solvent mixture, such as ethyl acetate and dichloromethane.
-
Reaction: At room temperature, add thionyl chloride (1.5-2.0 molar equivalents relative to Diclofenac-13C6) to the solution. Stir the mixture for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, a solid product will precipitate. Filter the mixture to collect the solid.
-
Purification: Wash the collected solid with water and then dry it under vacuum to obtain the final product, Diclofenac lactam-13C6.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of Diclofenac lactam-13C6.
Characterization
The synthesized Diclofenac lactam-13C6 should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the lactam and the incorporation of the 13C6 label. The 1H NMR spectrum of unlabeled Diclofenac lactam shows characteristic signals for the aromatic protons and the methylene protons of the indolinone ring.[7] The 13C NMR spectrum will show enriched signals for the six carbon atoms of the former phenylacetic acid ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of Diclofenac lactam-13C6, which will be 6 mass units higher than the unlabeled compound.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[10]
This guide provides a foundational understanding of the formation of Diclofenac lactam-13C6, offering both established and proposed methodologies to aid in its synthesis and study. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and requirements.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac Degradation—Enzymes, Genetic Background and Cellular Alterations Triggered in Diclofenac-Metabolizing Strain Pseudomonas moorei KB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Diclofenac Degradation-Enzymes, Genetic Background and Cellular Alterations Triggered in Diclofenac-Metabolizing Strain Pseudomonas moorei KB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
Structural Elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one, a molecule of significant interest in medicinal chemistry, primarily due to its relationship with the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] This document details the synthetic protocols, and physicochemical and spectroscopic properties of the unlabeled compound, which serves as a direct analogue for the ¹³C₆ isotopically labeled variant. The structural data presented herein is crucial for the quality control, and characterization of this compound in research and development settings.
While specific experimental data for the ¹³C₆ labeled version is not publicly available, the information provided for the unlabeled compound offers a robust framework for its characterization. The substitution of six ¹²C atoms with ¹³C atoms in the phenyl ring of the indol-2-one moiety would primarily manifest in the ¹³C NMR spectrum, with the signals for these carbons appearing as singlets (in a proton-decoupled spectrum) and at slightly different chemical shifts due to isotope effects. The other spectroscopic data would remain largely unchanged.
Synthesis and Purification
The synthesis of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is most commonly achieved through the intramolecular cyclization of diclofenac.[3]
Experimental Protocol: Synthesis from Diclofenac[3]
Materials:
-
Diclofenac
-
Thionyl chloride
-
Organic solvent (e.g., a mixture of ethyl acetate and dichloromethane, or ethyl acetate and chloroform)
-
Water
Procedure:
-
Dissolve Diclofenac in the chosen organic mixed solvent at room temperature.
-
Slowly add thionyl chloride to the solution. The molar ratio of diclofenac to thionyl chloride is typically 1:1.5 to 1:2.
-
Allow the reaction to proceed at a moderate temperature for an appropriate amount of time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, filter the reaction mixture to collect the crude solid product.
-
Wash the solid product with water to remove any remaining impurities.
-
Dry the purified solid to obtain 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
This method is reported to have a product yield of 90-95%.
Structural Elucidation Data
The structural confirmation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 15362-40-0 | [4][5] |
| Molecular Formula | C₁₄H₉Cl₂NO | [4][5] |
| Molecular Weight | 278.13 g/mol | [4][5] |
| Melting Point | 115-119 °C | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (Indolinone) | 7.0 - 7.5 | m |
| Aromatic-H (Dichlorophenyl) | 7.3 - 7.6 | m |
| -CH₂- (Position 3) | ~3.6 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Position 2) | ~175 |
| Aromatic/Alkene C | 110 - 145 |
| -CH₂- (Position 3) | ~36 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data [7]
| Adduct | m/z |
| [M+H]⁺ | 278.01341 |
| [M+Na]⁺ | 299.99535 |
| [M-H]⁻ | 275.99885 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and packing in the solid state.
Crystallographic Data for 1-(2,6-Dichlorophenyl)indolin-2-one
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 10.598 (2) |
| c (Å) | 11.758 (2) |
| β (°) | 98.43 (3) |
| Volume (ų) | 1247.4 (4) |
| Z | 4 |
Visualizations
Experimental Workflow for Structural Elucidation
Caption: A flowchart illustrating the synthesis, purification, and structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
Logical Relationship of Analytical Data
Caption: Logical diagram showing how different analytical techniques contribute to the final structural confirmation.
Biological Signaling Pathway
The primary mechanism of action of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is linked to its role as a precursor and a related compound to diclofenac.[1][2] Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Signaling pathway illustrating the inhibition of COX enzymes by diclofenac, the parent compound of the title molecule.
Conclusion
This technical guide has summarized the key aspects of the structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one. The synthesis from diclofenac provides a reliable route to obtain this compound. The structural confirmation relies on a combination of spectroscopic and crystallographic methods. While detailed experimental NMR and MS data for the title compound and its ¹³C₆ labeled analogue are not widely published, the provided information and predicted data serve as a valuable resource for researchers in the field. The biological activity is understood in the context of its relationship to diclofenac and its inhibitory action on the cyclooxygenase pathway. This guide provides a foundational understanding for professionals engaged in the development and analysis of this and related pharmaceutical compounds.
References
- 1. 1-(2,6-Dichlorophenyl)-2-hydroindole | 15362-40-0 [amp.chemicalbook.com]
- 2. 1-(2,6-Dichlorophenyl)-2-indolinone | 15307-86-5 [chemicalbook.com]
- 3. Buy 1-(2,6-Dichlorophenyl)-2-indolinone | 15362-40-0 [smolecule.com]
- 4. 1-(2, 6-Dichlorophenyl)-1, 3-dihydro- 2H-indol-2-one | Advent [adventchembio.com]
- 5. 1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2,6-Dichlorophenyl)-2-hydroindole | 15362-40-0 [chemicalbook.com]
- 7. PubChemLite - 1-(2,6-dichlorophenyl)-2-indolinone (C14H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 8. Page loading... [guidechem.com]
physical and chemical specifications of Diclofenac Amide-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical specifications of Diclofenac Amide-¹³C₆, a stable isotope-labeled derivative of a well-known non-steroidal anti-inflammatory drug (NSAID) metabolite. This document is intended to serve as a comprehensive resource, incorporating available data on its synthesis, characterization, and potential applications in scientific research.
Core Physical and Chemical Specifications
Diclofenac Amide-¹³C₆ is the ¹³C-labeled version of Diclofenac Amide, also known as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one or Diclofenac Lactam. The incorporation of six ¹³C atoms into the benzene ring of the indolinone moiety provides a distinct mass signature, making it an invaluable tool for quantitative analysis and metabolic studies.
| Property | Specification | Source(s) |
| Chemical Name | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆ | N/A |
| Synonyms | Diclofenac Amide-¹³C₆, 1-(2,6-Dichlorophenyl)oxindole-¹³C₆ | N/A |
| Molecular Formula | C₈¹³C₆H₉Cl₂NO | [1][2] |
| Molecular Weight | 284.09 g/mol | [1][2] |
| Unlabeled CAS Number | 15362-40-0 | [3] |
| Appearance | White to off-white solid | [N/A] |
| Solubility (unlabeled) | Soluble in DMF (>50 mg/ml), DMSO (>40 mg/ml), and Ethanol (>35 mg/ml) | [3] |
Synthesis and Isotopic Labeling
The synthesis of Diclofenac Amide typically involves the intramolecular cyclization of Diclofenac. The stable isotope-labeled variant, Diclofenac Amide-¹³C₆, would be synthesized from ¹³C₆-labeled Diclofenac.
General Synthesis of Diclofenac Amide
The conversion of Diclofenac to its amide form is achieved through an intramolecular condensation reaction. This is commonly facilitated by activating the carboxylic acid group of Diclofenac, making it susceptible to nucleophilic attack by the secondary amine.
Experimental Protocol: Synthesis of Diclofenac Amide via Thionyl Chloride
-
Dissolution: Diclofenac is dissolved in a suitable organic solvent.
-
Activation: Thionyl chloride (SOCl₂) is added to the solution at room temperature. The molar ratio of Diclofenac to thionyl chloride is typically optimized for the reaction.
-
Reaction: The mixture is stirred at a moderate temperature for a sufficient period to ensure complete cyclization.
-
Isolation: The resulting crude product is isolated by filtration.
-
Purification: The crude solid is washed with an appropriate solvent and dried to yield the final product, 1-(2,6-dichlorophenyl)-2-indolinone.
Another common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.
Synthesis workflow for Diclofenac Amide-¹³C₆.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be identical to that of the unlabeled Diclofenac Amide, showing characteristic signals for the aromatic and methylene protons.
-
¹³C NMR: The ¹³C NMR spectrum will be significantly different from the unlabeled compound due to the incorporation of six ¹³C isotopes. The signals corresponding to the labeled carbon atoms in the indolinone ring system will be intense, and their chemical shifts can confirm the position of the labels.
Infrared (IR) Spectroscopy
The IR spectrum of Diclofenac Amide is characterized by a strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Diclofenac Amide-¹³C₆. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (approximately 284.09 Da). Fragmentation patterns can be analyzed to further confirm the structure. The exact mass of the unlabeled compound is 277.0061 g/mol , and the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this weight[4].
Analytical workflow for the characterization of Diclofenac Amide-¹³C₆.
Application in Research
Stable isotope-labeled compounds like Diclofenac Amide-¹³C₆ are primarily used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Given that Diclofenac Amide is a known metabolite and degradation product of Diclofenac, the ¹³C₆-labeled version is particularly useful in pharmacokinetic studies to trace the metabolic fate of the parent drug.
Metabolic Context of Diclofenac
Understanding the metabolism of Diclofenac provides context for the utility of its labeled amide metabolite. Diclofenac undergoes two primary metabolic transformations in humans: hydroxylation and glucuronidation.
Simplified metabolic and degradation pathways of Diclofenac.
Diclofenac Amide can be formed as a degradation product of Diclofenac, particularly under acidic conditions, and has also been identified as a metabolite. The use of Diclofenac Amide-¹³C₆ allows for the precise quantification of this specific metabolic or degradation pathway.
Safety and Handling
Diclofenac Amide-¹³C₆ is intended for research use only and is not for human or veterinary use. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2,6-Dichlorophenyl)-2-indolinone(15307-86-5) 1H NMR spectrum [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Application of Diclofenac Amide-¹³C₆ Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Diclofenac Amide-¹³C₆ analytical standard, a crucial component in the bioanalysis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This isotopically labeled internal standard is essential for achieving accurate and precise quantification in complex biological matrices through mass spectrometry-based methods. This document outlines key commercial sources, provides detailed experimental protocols for its use, and visualizes the procurement and analytical workflows.
Commercial Sourcing of Diclofenac Amide-¹³C₆
The Diclofenac Amide-¹³C₆ analytical standard is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to ensure the quality and purity of the standard for their specific application.
| Supplier | Product Name | Catalog Number | Molecular Formula | Notes |
| Clinivex | Diclofenac Amide-¹³C₆ (~5% unlabelled) | RCLS2L132212 | C₈¹³C₆H₉Cl₂NO | For laboratory and research use only.[1] |
| LGC Standards | Diclofenac Amide-¹³C₆ (~5% unlabelled) | TRC-D436442-1MG | Not Specified | Sold by pack size (e.g., 1 mg).[2][3] |
| Clearsynth | Diclofenac Amide-¹³C₆ (~5% unlabelled) | Not Specified | Not Specified | Certificate of Analysis is available.[4] |
| Benchchem | Diclofenac Amide-¹³C₆ | B195509 | Not Specified | For research use only.[5] |
Experimental Protocol: Quantification of Diclofenac in Human Plasma using a ¹³C₆-Labeled Internal Standard
The following protocol is a synthesized example based on established methodologies for the determination of diclofenac in human plasma by LC-MS/MS, utilizing a ¹³C₆-labeled internal standard.[6]
Materials and Reagents
-
Diclofenac analytical standard
-
Diclofenac Amide-¹³C₆ (or Diclofenac acetophenyl ring-¹³C₆) as an internal standard (IS)[6]
-
HPLC-grade acetonitrile, methanol, and water[6]
-
Formic acid and ammonium acetate[6]
-
Human plasma (blank)[6]
Preparation of Stock and Working Solutions
-
Diclofenac Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the diclofenac reference material in a 50:50 (v/v) mixture of acetonitrile and water.[6]
-
Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the Diclofenac Amide-¹³C₆ in a 50:50 (v/v) mixture of acetonitrile and water.[6]
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples at various concentrations.[7]
Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma, add 10 µL of the internal standard working solution. For calibration standards and QCs, add 10 µL of the respective diclofenac working solutions. For blank samples, add 10 µL of water.[8]
-
Add 200 µL of 70% formic acid in water to the plasma samples and vortex thoroughly to precipitate proteins.[8]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent[6]
-
Analytical Column: Phenomenex Kynetex C18 (50 × 2.10 mm) or equivalent[6]
-
Mobile Phase: An isocratic mixture of 52.5% acetonitrile and 47.5% water (containing 1 mL of 5% ammonium acetate and 1 mL of formic acid per 1 L of water).[6]
-
Flow Rate: 0.3 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent[6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[6]
-
MRM Transitions:
Visualizing Workflows
Procurement and Handling of Analytical Standard
The following diagram illustrates the typical workflow from identifying the need for an analytical standard to its use in experiments.
Caption: Workflow for acquiring and preparing the analytical standard.
General Analytical Workflow with Internal Standard
This diagram outlines the key steps in a typical bioanalytical method using an internal standard for quantification.
Caption: Steps for sample analysis using an internal standard.
References
- 1. clinivex.com [clinivex.com]
- 2. Diclofenac Amide-13C6 (~5% unlabelled) | LGC Standards [lgcstandards.com]
- 3. This compound (~5% unlabelled) | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | 15362-40-0 | Benchchem [benchchem.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. assets.fishersci.com [assets.fishersci.com]
CAS number and molecular formula of Diclofenac Amide-13C6
This technical guide provides a comprehensive overview of Diclofenac Amide-13C6, a stable isotope-labeled internal standard, and its unlabelled counterpart, Diclofenac Amide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and relevant biological pathways.
Chemical Identity and Properties
This compound is the isotopically labeled form of Diclofenac Amide, a prodrug and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The incorporation of six carbon-13 atoms makes it an ideal internal standard for quantitative mass spectrometry-based analyses, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.
Table 1: Chemical and Physical Data of Diclofenac Amide and this compound
| Property | Diclofenac Amide | This compound |
| Synonyms | Diclofenac Lactam, 1-(2,6-Dichlorophenyl)oxindole, NSC 621845 | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-13C6 |
| CAS Number | 15362-40-0 (unlabelled)[1][2][3] | Not consistently available |
| Molecular Formula | C₁₄H₉Cl₂NO[4] | C₈¹³C₆H₉Cl₂NO[1][5] |
| Molecular Weight | 278.1 g/mol [4][6] | 284.09 g/mol [1][5] |
| Appearance | Crystalline solid | - |
| Solubility | >50 mg/mL in DMF, >40 mg/mL in DMSO, >35 mg/mL in Ethanol, >9 mg/mL in PBS (pH 7.2)[7] | - |
Synthesis and Manufacturing
The synthesis of Diclofenac Amide typically involves the intramolecular cyclization of Diclofenac. This reaction is essentially a dehydration process that forms the lactam ring characteristic of the indolinone structure.[6] The synthesis of the 13C6-labeled analog follows a similar pathway, utilizing a 13C6-labeled Diclofenac precursor.
General Synthesis Workflow
The conversion of Diclofenac to Diclofenac Amide can be achieved through the use of coupling agents that activate the carboxylic acid group of Diclofenac, facilitating the intramolecular amide bond formation.[6]
Example Experimental Protocol: Synthesis of Amide Prodrugs of Diclofenac
This protocol is adapted from the synthesis of amide prodrugs of Diclofenac and can be conceptually applied to the synthesis of this compound, assuming the availability of the labeled precursor.
-
Reaction Setup: Dissolve Diclofenac-13C6 in a suitable organic solvent such as dichloromethane in a reaction vessel.
-
Activation: Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the solution to activate the carboxylic acid group.
-
Cyclization: The intramolecular cyclization to form the amide bond is often facilitated by a base such as N-methylmorpholine (NMM) and may require heating.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[5]
Analytical Methodologies
This compound is primarily used as an internal standard in chromatography-based assays for the quantification of Diclofenac and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common analytical technique.
Representative HPLC Method for Analysis
The following is a general HPLC method that can be adapted for the analysis of Diclofenac, with this compound as an internal standard.
Table 2: Example HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm)[8] |
| Mobile Phase | Acetonitrile and 0.05 M orthophosphoric acid (pH 2.0) in a gradient[8] |
| Flow Rate | 1.0 - 2.0 mL/min[8] |
| Detection | UV at 210 nm or Mass Spectrometry[8] |
| Internal Standard | This compound |
Sample Preparation from Biological Matrices
-
Spiking: Add a known concentration of this compound internal standard to the biological sample (e.g., plasma, urine).
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
Biological Context: Metabolism and Signaling Pathways
Diclofenac Amide is a prodrug that is hydrolyzed in the body to release the active drug, Diclofenac.[7] Therefore, the biological activity and signaling pathways are those of Diclofenac.
Metabolism of Diclofenac
The metabolism of Diclofenac primarily occurs in the liver and involves two main pathways: hydroxylation and glucuronidation.[9][10][11]
-
Hydroxylation: Cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, are responsible for the hydroxylation of Diclofenac to form metabolites such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac.[9][11]
-
Glucuronidation: The carboxylic acid group of Diclofenac can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7.[9][11]
Mechanism of Action and Signaling Pathway
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Beyond COX inhibition, research suggests that Diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[12][13]
Applications in Research and Development
The primary application of this compound is as a robust internal standard for the quantification of Diclofenac and its metabolites in various biological samples. Its use significantly improves the reliability of bioanalytical methods, which is crucial in:
-
Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Diclofenac.
-
Bioavailability and bioequivalence studies: To compare different formulations of Diclofenac.
-
Metabolite identification and quantification: To study the metabolic profile of Diclofenac.
-
Therapeutic drug monitoring: To ensure optimal drug dosage and efficacy.
Diclofenac Amide itself is a subject of research as a prodrug of Diclofenac with potentially reduced gastrointestinal side effects due to the masking of the free carboxylic acid group.[5][7]
Conclusion
This compound is an indispensable tool for researchers and drug developers working with Diclofenac. Its stable isotope label ensures accurate and precise quantification in complex biological matrices. A thorough understanding of its properties, synthesis, and the biological pathways of its active form, Diclofenac, is essential for its effective application in advancing pharmaceutical research and development.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. redalyc.org [redalyc.org]
- 4. A Review : Analytical Methods For Determination Of Diclofenac In Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. This compound | 15362-40-0 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isotopic Purity of Diclofenac Amide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Diclofenac Amide-¹³C₆, a crucial stable isotope-labeled internal standard for quantitative bioanalytical studies. This document outlines the synthesis, analytical methodologies for determining isotopic enrichment, and presents relevant data for researchers in drug metabolism, pharmacokinetics, and clinical mass spectrometry.
Introduction
Diclofenac Amide-¹³C₆ is the ¹³C₆ labeled form of a diclofenac amide derivative. Stable isotope-labeled compounds are essential as internal standards in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of six ¹³C atoms into the diclofenac backbone provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. The accuracy of quantitative data heavily relies on the isotopic purity of the labeled standard.
Synthesis of Diclofenac Amide-¹³C₆
The synthesis of Diclofenac Amide-¹³C₆ typically involves the coupling of ¹³C₆-labeled Diclofenac with an appropriate amine. The general synthetic approach for creating amide prodrugs of diclofenac involves activating the carboxylic acid group of diclofenac and then reacting it with an amine.[2][3][4]
A plausible synthetic workflow for Diclofenac Amide-¹³C₆ is illustrated below. This process would start with a commercially available ¹³C₆-labeled aniline or a related precursor to synthesize the ¹³C₆-labeled diclofenac core, followed by amidation.
Quantitative Data on Isotopic Purity
The isotopic purity of Diclofenac Amide-¹³C₆ is a critical parameter. Commercially available standards typically provide a certificate of analysis with this information. Below is a summary of representative data.
| Parameter | Specification/Value | Method | Reference |
| Isotopic Enrichment | 99.0% | Mass Spectrometry | Certificate of Analysis - MedchemExpress |
| Chemical Purity (HPLC) | ≥99.90% | HPLC | Certificate of Analysis - MedchemExpress |
| Unlabeled Content | ~5% | Not Specified | LGC Standards, Clinivex |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and enrichment of ¹³C-labeled compounds is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, the mass difference between the labeled and unlabeled species allows for the determination of isotopic enrichment. High-resolution mass spectrometry is often employed to resolve isobaric interferences.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A stock solution of Diclofenac Amide-¹³C₆ is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is calibrated according to the manufacturer's instructions.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system. A full scan mass spectrum is acquired in the region of the expected m/z values for the unlabeled (M), partially labeled (M+1 to M+5), and fully labeled (M+6) species.
-
Data Analysis: The ion chromatograms or mass spectra for each isotopologue are extracted. The peak areas or intensities of the monoisotopic peaks for the unlabeled and the ¹³C₆-labeled species are integrated.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the ratio of the intensity of the ¹³C₆-labeled species to the sum of the intensities of all isotopic species (unlabeled and labeled).
Isotopic Purity (%) = [Intensity(M+6) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+6))] x 100
Corrections for the natural abundance of ¹³C in the unlabeled compound may be necessary for highly accurate determinations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy can be used to determine the level of ¹³C enrichment at specific atomic positions within a molecule. In a proton-decoupled ¹³C NMR spectrum, the signal intensity is proportional to the number of ¹³C nuclei contributing to that signal.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: An accurately weighed amount of Diclofenac Amide-¹³C₆ and an internal standard (with a known concentration and a ¹³C signal that does not overlap with the analyte signals) are dissolved in a deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This typically requires a long relaxation delay to ensure complete relaxation of all carbon nuclei for accurate integration.
-
Data Processing: The acquired free induction decay (FID) is processed with appropriate window functions, followed by Fourier transformation, phasing, and baseline correction.
-
Data Analysis: The integrals of the ¹³C signals corresponding to the labeled positions in Diclofenac Amide-¹³C₆ and the signal of the internal standard are determined.
-
Calculation of Isotopic Enrichment: The concentration of the ¹³C-labeled analyte is determined relative to the internal standard. By comparing this to the known total concentration of the analyte (from its weighed mass), the isotopic enrichment can be calculated.
Conclusion
The isotopic purity of Diclofenac Amide-¹³C₆ is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. This guide has provided an overview of its synthesis, presented typical purity data, and detailed the experimental protocols for the determination of its isotopic enrichment using mass spectrometry and NMR spectroscopy. Researchers and drug development professionals should ensure that the isotopic purity of their standards is well-characterized and meets the requirements of their analytical methods to ensure the generation of accurate and reliable data.
References
Methodological & Application
Application Note: Quantification of Diclofenac in Human Plasma using a Stable Isotope-Labeled Internal Standard with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the quantitative analysis of Diclofenac in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, specifically Diclofenac acetophenyl ring-13C6, for accurate and precise quantification. While the prompt specified Diclofenac Amide-13C6, the available scientific literature extensively documents the use of isotopically labeled Diclofenac (such as Diclofenac-13C6 or Diclofenac-d4) as the standard for bioanalytical assays[1][2]. The principle of stable isotope dilution assay (SIDA) is to add a known concentration of a non-naturally occurring isotopic variant of the analyte to the sample. This internal standard (IS) co-elutes with the analyte and is affected similarly by matrix effects and variations in sample preparation, ensuring high accuracy. This method is particularly suitable for pharmacokinetic and bioequivalence studies[2].
Experimental Protocols
Materials and Reagents
-
Reference Standards: Diclofenac sodium (certified analytical standard) and Diclofenac acetophenyl ring-13C6 sodium salt (internal standard, IS).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), and Deionized Water[3].
-
Reagents: Formic acid and Ammonium acetate.
-
Biological Matrix: Blank human plasma, free of interferences.
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve the required amount of Diclofenac and Diclofenac acetophenyl ring-13C6 reference materials in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1.0 mg/mL each.
-
Store stock solutions at 2-8 °C.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the stock solutions with a 50:50 (v/v) acetonitrile/water mixture. These should be prepared fresh before use.
-
Sample Preparation (Protein Precipitation)
This protocol is based on a simple and rapid protein precipitation procedure, suitable for high-throughput analysis[2].
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 400 µL of blank human plasma into the appropriate tubes.
-
Spiking:
-
For calibration and QC samples, add 50 µL of the corresponding analyte working solution.
-
For all samples (except the blank), add 50 µL of the internal standard working solution.
-
-
Precipitation: Add a volume of cold organic solvent (e.g., methanol or acetonitrile) to precipitate plasma proteins[3]. A common ratio is 3:1 or 4:1 solvent-to-plasma. For example, add 600 µL of methanol for every 200 µL of plasma.
-
Vortexing: Vortex the tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm or higher) for 10 minutes to pellet the precipitated proteins[3].
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system for analysis[3][4].
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method for Diclofenac analysis in human plasma.
| Parameter | Condition |
| LC System | Agilent 1200 series HPLC or equivalent |
| Column | Phenomenex Kynetex C18 (50 x 2.10 mm, 2.6 µm) with a guard column |
| Mobile Phase | Isocratic mixture of 52.5% acetonitrile and 47.5% water (containing 1 mL 5% ammonium acetate and 1 mL formic acid per 1L of water) |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5-10 µL[3][4] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Run Time | ~3.0 minutes |
| MS System | Agilent 6410 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Source Temperature | 350 °C |
| Needle Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Diclofenac) | m/z 294.0 → 250.0 (Quantifier), m/z 296.1 → 252.0 (Qualifier) |
| MRM Transition (IS) | m/z 300.1 → 256.1 (Quantifier), m/z 302.1 → 258.1 (Qualifier) |
| Collision Energy (CE) | 5 V for all transitions |
| Dwell Time | 300 ms per transition |
| Table 1: LC-MS/MS Instrumental Parameters. |
Data and Method Validation
The use of a stable isotope-labeled internal standard like Diclofenac-13C6 ensures that the analyte and IS co-elute, which is ideal for tandem mass spectrometry and helps minimize the impact of matrix effects[2].
Method Performance
The method was validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, and stability.
| Validation Parameter | Result | Reference |
| Linear Dynamic Range | 3.9 - 1194 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 3.9 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.999 | [2] |
| Intra-day Precision (%CV) | < 9.95% | [3] |
| Inter-day Precision (%CV) | < 11.20% | [3] |
| Intra-day Accuracy (%RE) | 96.22% to 113.46% | [3] |
| Inter-day Accuracy (%RE) | 99.23% to 103.01% | [3] |
| Recovery | Consistent and reproducible | [4] |
| Carryover | No significant carryover observed | [3] |
| Table 2: Summary of Bioanalytical Method Validation Parameters. |
Conclusion
The described LC-MS/MS method, utilizing a simple protein precipitation extraction and a stable isotope-labeled internal standard (Diclofenac acetophenyl ring-13C6), offers a rapid, sensitive, and robust approach for the quantification of Diclofenac in human plasma. The co-elution of the internal standard effectively compensates for matrix effects and procedural losses, leading to high precision and accuracy[2]. This validated method is well-suited for high-throughput applications, including clinical pharmacokinetic studies and bioequivalence trials.
References
Application Note: Quantitative Analysis of Diclofenac in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1][2] Accurate quantification of diclofenac in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity and specificity.[1][3] The use of a stable isotope-labeled internal standard, such as Diclofenac-13C6, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[4][5]
This application note details a robust and validated LC-MS/MS method for the determination of diclofenac in human plasma using Diclofenac acetophenyl ring-13C6 as the internal standard (IS). The protocol employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM).
Experimental Protocol
Materials and Reagents
-
Reference Standards: Diclofenac sodium (analytical standard grade), Diclofenac acetophenyl ring-13C6 sodium salt (internal standard).[4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), HPLC grade water.[4]
-
Reagents: Formic acid, Ammonium acetate, Hydrochloric acid.[4]
-
Biological Matrix: Blank human plasma, free of diclofenac, obtained from certified suppliers.[4]
Instrumentation
-
LC System: Agilent 1200 series HPLC system or equivalent.[4]
-
MS System: Agilent 6410 triple quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: Phenomenex Kynetex C18 (50 × 2.10 mm, 2.6 µm) or a similar core-shell C18 column.[4]
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL):
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the stock solutions with 50:50 acetonitrile/water.[4]
-
-
Calibration Standards and Quality Control (QC) Samples:
Sample Preparation (Protein Precipitation)
-
Pipette 400 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a polypropylene tube.[4]
-
Add 50 µL of the diclofenac working solution (or blank solvent for unknown samples) and 50 µL of the internal standard working solution.[4]
-
To precipitate plasma proteins, add 2 mL of methanol (containing 5 mL of 25% HCl per 2.5 L of methanol).[4]
-
Vortex the mixture for 10 minutes at 1500 rpm.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.[4]
-
Transfer 500 µL of the supernatant to an HPLC autosampler vial.[4]
-
Dilute the supernatant with 200 µL of water and inject it into the LC-MS/MS system.[4]
References
- 1. One moment, please... [revroum.lew.ro]
- 2. scispace.com [scispace.com]
- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A High-Throughput LC-MS/MS Method for the Quantification of Diclofenac in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diclofenac in human plasma. The procedure utilizes a simple and efficient protein precipitation step for sample preparation. Diclofenac Amide-13C6 is used as the stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of under 2 minutes, making it suitable for high-throughput bioanalytical laboratories. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] It is commonly prescribed for the treatment of various acute and chronic pain and inflammatory conditions.[1] The primary mechanism of action for Diclofenac is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Given its widespread use, a reliable and efficient bioanalytical method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This note presents a complete protocol for the quantification of Diclofenac in human plasma using LC-MS/MS with this compound as an internal standard, which can be used for quantitative analysis.[3][4]
Mechanism of Action: COX Inhibition Pathway
Diclofenac exerts its therapeutic effects by blocking the conversion of arachidonic acid to prostaglandins.[5] This inhibition reduces the mediators that cause inflammation, pain, and fever.[6]
Caption: Diclofenac's mechanism of action via inhibition of COX enzymes.
Experimental Protocol
Materials and Reagents
-
Analytes: Diclofenac sodium salt (Sigma-Aldrich), this compound (Internal Standard, LGC Standards).[7]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC Grade, VWR), Formic Acid (Merck KGaA).
-
Water: HPLC grade water from a Millipore Simplicity UV system.
-
Matrix: Blank human plasma (Innovative Research).
Instrumentation
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[8]
Stock and Working Solutions
-
Diclofenac Stock (1.0 mg/mL): Accurately weigh and dissolve Diclofenac sodium in 50:50 (v/v) ACN/water.
-
IS Stock (1.0 mg/mL): Accurately weigh and dissolve this compound in 50:50 (v/v) ACN/water.
-
Working Solutions: Prepare serial dilutions of the Diclofenac stock solution in 50:50 ACN/water for calibration standards and quality controls (QCs). Prepare an IS working solution by diluting the IS stock to 100 ng/mL in ACN.
Sample Preparation: Protein Precipitation
The sample preparation involves a simple protein precipitation procedure.[9] This method is fast, cost-effective, and suitable for high-throughput analysis.[10][11]
-
Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[12][13]
-
Vortex mix for 1 minute at 1500 rpm.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Bioanalytical Workflow Diagram
Caption: High-throughput workflow for Diclofenac bioanalysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Core-Shell, 50 x 2.1 mm, 2.6 µm[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 55% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 2.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | ESI, Negative[8][9] |
| MRM Transition | Diclofenac: 294.0 → 250.0[8] |
| This compound (IS): 300.0 → 256.0* | |
| Fragmentor | 135 V |
| Collision Energy | 5 V[8] |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
Note: The mass transition for this compound is predicted based on the structure and the +6 Da mass shift from the 13C6 label relative to the parent compound. The transition for Diclofenac is well-established.[8]
Method Validation Results
The method was validated according to standard bioanalytical guidelines. Hypothetical data representing typical performance are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.998. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL.[14][15]
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² |
|---|
| 1.0 - 1000 | Linear, 1/x² weighting | 0.9985 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL).
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 6.8 | 104.5 | 8.2 | 102.1 |
| LQC | 3.0 | 5.1 | 98.7 | 6.5 | 99.5 |
| MQC | 300 | 3.5 | 101.2 | 4.1 | 100.8 |
| HQC | 800 | 2.8 | 99.3 | 3.9 | 101.5 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC and HQC levels. Recovery was high and consistent, with minimal matrix effect observed due to the use of a co-eluting stable isotope-labeled internal standard.
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
|---|---|---|---|---|---|
| LQC | 3.0 | 92.4 | 4.8 | 98.1 | 5.5 |
| HQC | 800 | 94.1 | 3.1 | 101.3 | 3.8 |
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Diclofenac in human plasma. The simple protein precipitation sample preparation protocol and short chromatographic run time make it highly suitable for high-throughput analysis in a regulated bioanalytical environment. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 7. This compound (~5% unlabelled) | LGC Standards [lgcstandards.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinichrom.com [clinichrom.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Application of Diclofenac Amide-¹³C₆ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope labeling is a cornerstone of modern pharmacokinetic (PK) research, enabling precise and accurate quantification of drugs and their metabolites in complex biological matrices.[1][2] Diclofenac Amide-¹³C₆, a stable isotope-labeled analog of a diclofenac amide derivative, serves as an ideal internal standard for bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary application of Diclofenac Amide-¹³C₆ is in quantitative bioanalysis to support pharmacokinetic studies. By adding a known amount of the stable isotope-labeled (SIL) internal standard to biological samples (e.g., plasma, urine) at an early stage of sample preparation, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized.[3][4] This is because the SIL internal standard co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, including extraction recovery and ionization efficiency.[3] However, it is distinguishable by its mass, allowing for separate detection by the mass spectrometer.
The use of a ¹³C-labeled internal standard, such as Diclofenac Amide-¹³C₆, is often preferred over deuterium (²H) labeled standards. This is because the carbon-13 isotopes do not significantly alter the retention time of the molecule, ensuring true co-elution with the analyte.[3][4] This minimizes the risk of differential matrix effects that can occur if the analyte and internal standard separate chromatographically.
Key applications in pharmacokinetic studies include:
-
Single and multiple-dose pharmacokinetic studies: Determining key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
-
Bioavailability and bioequivalence studies: Comparing the rate and extent of absorption of different formulations of a drug.
-
Drug-drug interaction studies: Assessing the effect of co-administered drugs on the pharmacokinetics of the drug of interest.
-
Metabolite quantification: If the amide is a metabolite of diclofenac, the labeled standard can be used to accurately quantify its formation and elimination.
Experimental Protocols
The following is a representative protocol for the quantification of Diclofenac Amide in human plasma using Diclofenac Amide-¹³C₆ as an internal standard. This protocol is adapted from established methods for diclofenac analysis.[5][6]
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Diclofenac Amide by dissolving the accurately weighed reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of Diclofenac Amide-¹³C₆ (Internal Standard, IS) in the same manner.
-
-
Working Standard Solutions:
-
Serially dilute the Diclofenac Amide stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the Diclofenac Amide-¹³C₆ stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.
-
2. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown study samples.
-
Add 200 µL of the appropriate matrix (e.g., human plasma) to each tube.
-
For calibration and QC samples, spike with the corresponding Diclofenac Amide working standard solution.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL Diclofenac Amide-¹³C₆) to all tubes except the blank.
-
To precipitate plasma proteins, add 600 µL of methanol to each tube.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to clean tubes or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting condition could be 50-60% Solvent B.[6][7]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for diclofenac and its derivatives.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions: (Note: These would need to be optimized experimentally for Diclofenac Amide)
-
Diclofenac Amide: m/z [M-H]⁻ → fragment ion
-
Diclofenac Amide-¹³C₆ (IS): m/z [M+6-H]⁻ → corresponding fragment ion + 6
-
-
For example, based on diclofenac, the transitions are m/z 294.0 → 250.0 for the analyte and m/z 300.1 → 256.1 for the ¹³C₆-labeled internal standard.[6] Similar fragmentation logic would be applied to the amide derivative.
-
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Diclofenac Amide in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.
-
Use the concentration-time data to calculate the pharmacokinetic parameters.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of diclofenac after a single oral administration of a 50 mg dose to healthy volunteers. This data serves as an example of the type of information generated from a pharmacokinetic study.
Table 1: Pharmacokinetic Parameters of Diclofenac in Healthy Volunteers (50 mg Oral Dose)
| Parameter | Unit | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1272 ± 112 | [8] |
| Tmax (Time to Cmax) | h | 0.19 ± 0.04 | [8] |
| AUC₀-∞ (Area Under the Curve) | ng·h/mL | 2501 ± 303 | [8] |
| t½ (Elimination Half-life) | h | 1.8 | [9][10] |
| CL/F (Apparent Total Clearance) | L/h | 0.81 ± 0.10 | [8] |
| Vz/F (Apparent Volume of Distribution) | L | 1.29 ± 0.12 | [8] |
Visualizations
Caption: Workflow for Bioanalysis of Diclofenac Amide.
Caption: ADME Pathway of an Orally Administered Drug.
References
- 1. Pharmacokinetics of diclofenac after oral administration of its potassium salt in sachet and tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scilit.com [scilit.com]
Application Notes and Protocols: The Utilization of Diclofenac Amide-¹³C₆ in Drug Metabolism Research
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, which is crucial for its efficacy and is also implicated in its potential for hepatotoxicity.[1][2][3] The primary metabolic pathways involve hydroxylation and glucuronidation, catalyzed by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.[2][4] The formation of reactive metabolites, such as acyl glucuronides and quinone imines, is thought to contribute to the rare but severe liver injury associated with diclofenac.[1][2]
To mitigate the gastrointestinal side effects associated with the free carboxylic acid group of diclofenac, researchers have explored the development of amide prodrugs.[5][6] These modifications can alter the drug's metabolic profile and reduce direct irritation to the gastric mucosa.[5] In the context of studying the metabolism of both diclofenac and its amide derivatives, stable isotope-labeled compounds like Diclofenac Amide-¹³C₆ are invaluable tools. While Diclofenac-¹³C₆ is most commonly used as an internal standard for accurate quantification in bioanalytical methods, its application can be extended to tracer studies in metabolic research.[7][8]
These application notes provide an overview of the use of Diclofenac Amide-¹³C₆ in drug metabolism research, along with detailed protocols for key experiments.
Application 1: Elucidating Metabolic Pathways of Diclofenac and its Analogs
Stable isotope-labeled compounds serve as excellent tracers to follow the biotransformation of a drug. By introducing a known mass shift, they allow for the unambiguous identification of metabolites from the parent drug versus endogenous molecules in complex biological matrices. While Diclofenac-¹³C₆ is commercially available primarily for use as an internal standard, the principles of its application can be extended to custom-synthesized Diclofenac Amide-¹³C₆ to study the metabolic fate of amide prodrugs.
The primary metabolic routes for diclofenac that can be investigated include:
-
Oxidative Metabolism: Predominantly 4'-hydroxylation by CYP2C9 and 5-hydroxylation by CYP3A4.[1][9]
-
Conjugation: Glucuronidation of the carboxylic acid group by UGT2B7 to form diclofenac acyl glucuronide.[1][2]
-
Reactive Intermediate Formation: Further oxidation of hydroxylated metabolites can lead to the formation of reactive quinone imines.[1]
By using a ¹³C₆-labeled amide analog, researchers can differentiate the metabolic fate of the core diclofenac structure from any metabolism occurring on the amide promoiety.
Application 2: Bioanalytical Quantification using Isotope Dilution Mass Spectrometry
The most common application of Diclofenac-¹³C₆ is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8] The use of a stable isotope-labeled IS is the gold standard for quantitative bioanalysis due to its ability to compensate for variations in sample preparation, matrix effects, and instrument response.[8] Since Diclofenac-¹³C₆ is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation, ensuring high accuracy and precision.[8]
This approach is critical for:
-
Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of diclofenac.[10]
-
Drug-drug interaction studies: To assess the impact of co-administered drugs on diclofenac metabolism.[10]
-
Toxicokinetic (TK) studies: To correlate drug exposure with toxicological findings.
Quantitative Data Summary
The following table summarizes key parameters related to diclofenac metabolism and bioanalysis.
| Parameter | Enzyme/System | Value/Description | Reference |
| Major Metabolite | CYP2C9 | 4'-hydroxydiclofenac | [1][3] |
| Other Key Metabolite | CYP3A4 | 5-hydroxydiclofenac | [1][9] |
| Major Conjugation Pathway | UGT2B7 | Diclofenac acyl glucuronide | [1][2] |
| Bioanalytical Method | LC-MS/MS with Diclofenac-¹³C₆ IS | Lower Limit of Quantification (LLOQ) can reach as low as 1 ng/mL in human plasma. | [11] |
| Extraction Recovery | Solid Phase Extraction | >86% from human plasma | [11] |
| Precision (%CV) | LC-MS/MS Assay | <5% (n=6) | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is designed to assess the intrinsic clearance of a diclofenac amide analog.
1. Materials and Reagents:
-
Diclofenac amide analog (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., Diclofenac-¹³C₆ or another suitable compound)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare a stock solution of the diclofenac amide analog in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired concentration (e.g., 1 µM).
-
On a 96-well plate, add the HLM protein to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls ('T0' and 'no-NADPH'), add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. The T0 samples are quenched immediately after adding the test compound.
-
Seal the plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).
Protocol 2: LC-MS/MS Quantification of Diclofenac in Human Plasma
This protocol describes a typical bioanalytical method using Diclofenac-¹³C₆ as an internal standard.
1. Materials and Reagents:
-
Human plasma samples
-
Diclofenac (for calibration standards and QCs)
-
Diclofenac-¹³C₆ (Internal Standard, IS)[8]
-
Acetonitrile (ACN)
-
Formic Acid
-
HPLC-grade water
-
Solid Phase Extraction (SPE) cartridges or plates[11]
-
LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole)[8]
2. Sample Preparation (Protein Precipitation & SPE):
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of diclofenac into blank human plasma.
-
Thaw plasma samples, calibration standards, and QCs.
-
To 200 µL of each plasma sample, add 10 µL of the Diclofenac-¹³C₆ working solution.[11]
-
Add 200 µL of 0.1% formic acid in water to acidify the samples.
-
Perform Solid Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and IS with an appropriate elution solvent (e.g., methanol or ACN).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[8]
-
MRM Transitions:
-
Data Acquisition: Monitor the specified MRM transitions and integrate the peak areas for both the analyte and the IS.
4. Data Analysis:
-
Calculate the peak area ratio of diclofenac to Diclofenac-¹³C₆ for all samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of diclofenac in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Quantitative Analysis of Diclofenac using Diclofenac Amide-¹³C₆ in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of diclofenac in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of diclofenac in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Diclofenac Amide-¹³C₆ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3]
Principle: The method is based on the principle of stable isotope dilution analysis. A known amount of Diclofenac Amide-¹³C₆, which is chemically identical to the analyte but has a different mass, is added to the plasma samples.[1] The analyte and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes potential variations due to ion suppression or enhancement, leading to a more robust and reliable assay.[1][3]
Experimental Protocols
1. Materials and Reagents:
-
Diclofenac sodium (Reference Standard)
-
Diclofenac Amide-¹³C₆ (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid and/or ammonium acetate
-
Blank human plasma (with anticoagulant, e.g., K₂EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Standard Solutions Preparation:
-
Stock Solutions (1.0 mg/mL):
-
Working Standard Solutions:
-
Prepare serial dilutions of the Diclofenac stock solution with 50:50 acetonitrile/water to create working solutions for calibration curve standards and quality control (QC) samples.
-
-
Internal Standard Spiking Solution:
-
Dilute the Diclofenac Amide-¹³C₆ stock solution with 50:50 acetonitrile/water to a final concentration suitable for spiking into all samples (e.g., 50-60 ng/mL).
-
3. Sample Preparation (Protein Precipitation): This protocol utilizes a simple and efficient protein precipitation method for sample clean-up.[1][4][5]
-
Label polypropylene centrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 400 µL of blank plasma, control plasma, or study sample into the appropriately labeled tubes.
-
Add 50 µL of the respective Diclofenac working standard solution to the tubes for calibration standards and QCs. For unknown samples, add 50 µL of 50:50 acetonitrile/water.
-
To every tube, add 50 µL of the Internal Standard Spiking Solution.
-
Vortex mix all tubes for approximately 10 seconds.
-
Add 2.0 mL of acidified methanol (e.g., containing 0.2% HCl) to each tube to precipitate plasma proteins.[1]
-
Vortex mix the samples vigorously for 10 minutes at 1500 rpm.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.[1]
-
Transfer 500 µL of the clear supernatant to HPLC autosampler vials.
-
Dilute the supernatant with 200 µL of water and cap the vials.[1]
-
The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions: The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: An Agilent 1200 series HPLC system or equivalent.[1]
-
Analytical Column: A reversed-phase C18 column, such as a Phenomenex Kynetex C18 (50 x 2.1 mm, 2.6 µm), is recommended for good peak shape and separation.[1][4]
-
Mobile Phase:
-
Column Temperature: 40 °C.[6]
-
Autosampler Temperature: 4-10 °C.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[1][4]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The quantitation is performed by monitoring the following transitions.[1]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Diclofenac | 294.0 | 250.0 | 5 |
| Diclofenac Amide-¹³C₆ (IS) | 300.1 | 256.1 | 5 |
Data Presentation
Table 1: Method Validation Summary - Quantitative Performance This table summarizes typical performance characteristics of a validated LC-MS/MS method for diclofenac in human plasma using Diclofenac Amide-¹³C₆ as the internal standard.
| Parameter | Typical Value |
| Linearity Range | 3.9 - 1194 ng/mL[1][4] |
| Correlation Coefficient (r²) | ≥ 0.999[1][4] |
| Lower Limit of Quantification (LLOQ) | 3.89 ng/mL[1] |
| Accuracy at LLOQ | 103.28 %[1] |
| Precision (RSD) at LLOQ | 4.52 %[1] |
| Inter-day Precision (%CV) | < 9 %[7] |
| Intra-day Precision (%CV) | < 9 %[7] |
| Accuracy (Between-run) | 90 - 108 %[8] |
| Recovery | > 86 %[9] |
Mandatory Visualizations
Below is a diagram illustrating the experimental workflow for the quantification of Diclofenac using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: Experimental workflow for Diclofenac quantification.
The following diagram illustrates the mechanism of action of Diclofenac, which is the inhibition of cyclooxygenase (COX) enzymes. This is provided for contextual understanding of the analyte's biological role.
Caption: Mechanism of action of Diclofenac via COX inhibition.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Analysis of Diclofenac using a ¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Diclofenac in human plasma using a stable isotope-labeled internal standard (Diclofenac-¹³C₆). The primary method detailed is protein precipitation, a rapid and effective technique for sample clean-up prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of Diclofenac in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Diclofenac-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variability in sample processing and instrument response.[1][2][3] This document outlines a validated protein precipitation method for the extraction of Diclofenac from human plasma.
Overview of Sample Preparation Techniques
Several techniques can be employed for the extraction of Diclofenac from biological matrices. The choice of method depends on factors such as matrix complexity, required sensitivity, and throughput.
-
Protein Precipitation (PPT): A simple and fast method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[1][2][4] This technique is well-suited for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases. LLE can provide a cleaner extract than PPT but is more labor-intensive.[5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away.[6][7][8] This technique offers excellent sample clean-up and concentration but requires more extensive method development.
This application note will focus on a detailed protocol for the protein precipitation method.
Experimental Workflow: Protein Precipitation for Diclofenac Analysis
Caption: Workflow for Diclofenac analysis using protein precipitation.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.[1]
-
Acids: Formic acid and hydrochloric acid.[1]
-
Salts: Ammonium acetate.[1]
-
Reference Standards: Diclofenac sodium and Diclofenac-¹³C₆ sodium salt.[1]
-
Biological Matrix: Blank human plasma.[1]
Preparation of Stock and Working Solutions
-
Diclofenac Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Diclofenac sodium in a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Diclofenac-¹³C₆ Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Diclofenac-¹³C₆ sodium salt in a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Solutions: Prepare fresh working solutions of Diclofenac and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.[1] These solutions are used for spiking calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
To 400 µL of blank human plasma in a polypropylene tube, add 50 µL of the appropriate Diclofenac working solution.[1]
-
Add 50 µL of the Diclofenac-¹³C₆ internal standard working solution to each tube (except for blank samples).[1]
-
Vortex mix the samples.
Protein Precipitation Protocol
-
To the 500 µL plasma sample (containing analyte and IS), add 2 mL of methanol containing 5 mL of 25% HCl per 2.5 L of methanol.[1]
-
Vortex the mixture for 10 minutes at 1500 rpm.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer 500 µL of the clear supernatant to an HPLC autosampler vial.[1]
-
Add 200 µL of water to the supernatant in the vial.[1]
-
Inject 25 µL of the final solution into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The following parameters are recommended for the analysis of Diclofenac and its ¹³C₆-labeled internal standard.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series[1] |
| Column | Phenomenex Kynetex C18 (50 x 2.10 mm) with Security Guard (4 x 2.0 mm)[1] |
| Mobile Phase | Isocratic mixture of 52.5:47.5 acetonitrile:water (containing 1 mL 5% ammonium acetate and 1 mL formic acid per 1 L of water)[1] |
| Flow Rate | Not specified, but a typical flow rate for this column dimension is 0.2-0.5 mL/min. |
| Injection Volume | 25 µL[1] |
| Column Temperature | Not specified, typically ambient or controlled at 25-40°C. |
| Run Time | 3 minutes per sample[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole[1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |
| Nebulizing Gas | Nitrogen[1] |
| Collision Cell Gas | Nitrogen[1] |
| Source Temperature | 350°C[1] |
| Needle Voltage | 4000 V[1] |
| Dwell Time | 300 ms per transition[1] |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Diclofenac | 294.0 | 250.0 | 5[1] |
| Diclofenac (Qualifier) | 296.1 | 252.0 | 5[1] |
| Diclofenac-¹³C₆ (IS) | 300.1 | 256.1 | 5[1] |
| Diclofenac-¹³C₆ (IS) (Qualifier) | 302.1 | 258.1 | 5[2] |
Data Analysis and Quantitative Results
The concentration of Diclofenac in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method is evaluated using a weighted linear regression.
Quantitative Data Summary
| Parameter | Result |
| Validated Calibration Range | 3.9 - 1194 ng/mL[2] |
| Correlation Coefficient (R²) | ≥ 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 3.89 ng/mL[1] |
| Intra-day Precision (%CV) | 2.66 - 9.95[5] |
| Intra-day Accuracy (%) | 96.22 - 113.46[5] |
| Inter-day Precision (%CV) | 5.93 - 11.20[5] |
| Inter-day Accuracy (%) | 99.23 - 103.01[5] |
| Mean Recovery (Diclofenac) | 61.98%[5] |
| Mean Recovery (Internal Standard) | 55.01%[5] |
Note: Precision, accuracy, and recovery data are from a similar LC-MS/MS method for Diclofenac and may vary based on specific laboratory conditions and protocols.
Signaling Pathway Diagram: Diclofenac's Mechanism of Action
Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. High-performance liquid chromatographic determination of diclofenac in human plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Impurity Profiling of Diclofenac using an Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of impurities in Diclofenac drug substances and formulations. The protocol employs High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and utilizes Diclofenac Amide-13C6 as an internal standard for accurate quantification. This method provides a reliable approach for impurity profiling, ensuring the quality, safety, and efficacy of Diclofenac products in accordance with stringent regulatory requirements. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the accuracy and precision of the analytical results.[1][2][3]
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[4][5] The presence of impurities in pharmaceutical products, even at trace levels, can impact the safety and efficacy of the drug.[4][] Therefore, regulatory agencies mandate strict control over impurities.[7] Isotope-labeled internal standards are invaluable tools in modern analytical chemistry, particularly for chromatographic and mass spectrometric methods, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.[1][2] This application note describes a validated LC-MS/MS method for the determination of known Diclofenac impurities, using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the impurity profiling of Diclofenac using this compound is depicted in the following diagram.
Caption: Experimental workflow for Diclofenac impurity profiling.
Materials and Methods
Reagents and Standards
-
Diclofenac Sodium (Reference Standard)
-
Known Diclofenac Impurities (e.g., Diclofenac Impurity A, N-Nitroso Diclofenac)[10][11][12]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Diclofenac and Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Diclofenac | 294.0 | 250.0 | 0.05 |
| This compound | 300.0 | 256.0 | 0.05 |
| Diclofenac Impurity A | 274.0 | 228.0 | 0.05 |
| N-Nitroso Diclofenac | 323.0 | 277.0 | 0.05 |
Protocols
Standard Solution Preparation
-
Diclofenac Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diclofenac reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Impurity Stock Solution (100 µg/mL): Prepare individual stock solutions for each known impurity at a concentration of 100 µg/mL in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve the desired concentration range (e.g., 0.05 - 5.0 µg/mL for Diclofenac and 0.005 - 0.5 µg/mL for impurities). Spike each calibration standard with the internal standard to a final concentration of 0.1 µg/mL.
Sample Preparation
-
Accurately weigh approximately 25 mg of the Diclofenac drug substance or an equivalent amount of the formulation.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add 250 µL of the internal standard stock solution (100 µg/mL).
-
Dissolve and dilute to volume with the mobile phase.
-
Vortex for 1 minute and sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent selectivity and sensitivity for the detection and quantification of Diclofenac and its impurities. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response, leading to high accuracy and precision.
Linearity, Limits of Detection and Quantification
The method showed excellent linearity over the tested concentration ranges for all analytes. The limits of detection (LOD) and quantification (LOQ) were determined to be sufficiently low for the analysis of trace-level impurities.
Table 2: Method Validation Summary
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| Diclofenac | > 0.999 | 0.01 | 0.05 | 98.5 - 101.2 | < 2.0 |
| Diclofenac Impurity A | > 0.998 | 0.001 | 0.005 | 95.7 - 103.5 | < 3.5 |
| N-Nitroso Diclofenac | > 0.999 | 0.0005 | 0.002 | 97.2 - 102.1 | < 3.0 |
Impurity Profile of a Sample Batch
The validated method was applied to determine the impurity profile of a representative batch of Diclofenac raw material. The results are summarized in Table 3.
Table 3: Impurity Profile of Diclofenac Batch No. XYZ123
| Impurity | Concentration (µg/g) | Specification Limit (%) | Result |
| Diclofenac Impurity A | 15.2 | ≤ 0.2 | Pass |
| N-Nitroso Diclofenac | 2.8 | ≤ 0.05 | Pass |
| Unknown Impurity 1 | 8.5 | Report | 0.00085% |
| Total Impurities | 26.5 | ≤ 0.5 | Pass |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between Diclofenac, its potential impurities, and the analytical approach using an isotopically labeled internal standard.
Caption: Relationship between Diclofenac, impurities, and the analytical method.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly reliable and sensitive approach for the impurity profiling of Diclofenac. The method is suitable for routine quality control in the pharmaceutical industry to ensure that Diclofenac products meet the required quality and safety standards. The detailed protocol and validation data presented in this application note can be readily implemented in analytical development and quality control laboratories.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brieflands.com [brieflands.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (~5% unlabelled) | LGC Standards [lgcstandards.com]
- 9. clinivex.com [clinivex.com]
- 10. jptcp.com [jptcp.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Diclofenac-13C6-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
Application Notes and Protocols for the Environmental Analysis of Diclofenac Using an Isotopically Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a frequently detected pharmaceutical pollutant in various environmental matrices, including surface water, wastewater, and sludge. Its persistence and potential for adverse ecological effects necessitate accurate and reliable analytical methods for its monitoring. Isotope dilution mass spectrometry (IDMS) using an isotopically labeled internal standard is the gold standard for the quantitative analysis of organic micropollutants like diclofenac in complex environmental samples. This document provides detailed application notes and protocols for the use of Diclofenac-¹³C₆ as an internal standard in such analyses.
It is important to clarify the terminology surrounding labeled diclofenac compounds. While "Diclofenac Amide-¹³C₆" is a commercially available compound, it refers to the ¹³C₆-labeled version of 1-(2,6-dichlorophenyl)-2-indolinone, the cyclized lactam impurity of diclofenac. The primary and recommended internal standard for diclofenac analysis is Diclofenac-¹³C₆ or Diclofenac acetophenyl ring-¹³C₆ , where the six carbon atoms of the phenylacetic acid moiety are replaced with ¹³C isotopes. This document will focus on the application of Diclofenac-¹³C₆ as the internal standard.
Application Notes
The Role of Diclofenac-¹³C₆ in Environmental Analysis
Diclofenac-¹³C₆ serves as an ideal internal standard for the quantification of diclofenac in environmental samples for several key reasons:
-
Physicochemical Similarity: Diclofenac-¹³C₆ is chemically identical to the native diclofenac analyte, differing only in its isotopic composition. This ensures that it behaves virtually identically during all stages of sample preparation and analysis, including extraction, chromatography, and ionization.
-
Compensation for Matrix Effects: Environmental samples are complex matrices containing numerous co-extractives that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Since Diclofenac-¹³C₆ is affected by these matrix effects in the same manner as the unlabeled diclofenac, the ratio of their signals remains constant, allowing for accurate quantification.
-
Correction for Procedural Losses: Losses of the analyte can occur during sample extraction, cleanup, and transfer steps. By adding a known amount of Diclofenac-¹³C₆ to the sample at the beginning of the workflow, any losses of the native diclofenac will be mirrored by losses of the internal standard. The constant ratio between the two allows for the accurate determination of the initial concentration of diclofenac in the sample, regardless of recovery rates.
-
Improved Accuracy and Precision: The use of an isotopically labeled internal standard significantly improves the accuracy and precision of the analytical method, leading to more reliable and defensible data for environmental monitoring and risk assessment.[1]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The key steps are:
-
A precise amount of the isotopically labeled internal standard (Diclofenac-¹³C₆) is added to the environmental sample.
-
The sample is homogenized to ensure complete mixing of the native analyte and the internal standard.
-
The sample undergoes preparation steps such as extraction and cleanup.
-
The extract is analyzed by a mass spectrometric technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The mass spectrometer distinguishes between the native diclofenac and the ¹³C₆-labeled internal standard based on their different mass-to-charge ratios (m/z).
-
The concentration of the native diclofenac in the original sample is calculated based on the measured ratio of the analyte to the internal standard and the known amount of the internal standard added.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated analytical methods for diclofenac in environmental water samples using an isotopically labeled internal standard.
Table 1: Method Validation Parameters for Diclofenac Analysis in Water Samples
| Parameter | Surface Water | Wastewater Influent | Wastewater Effluent |
| Linearity Range (ng/L) | 1 - 1000 | 10 - 5000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/L) | 0.1 - 1 | 1 - 5 | 0.5 - 2 |
| Limit of Quantification (LOQ) (ng/L) | 0.5 - 5 | 5 - 20 | 2 - 10 |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | 90 - 110% |
Data compiled from various sources employing LC-MS/MS with isotopically labeled internal standards.
Table 2: Typical LC-MS/MS Parameters for Diclofenac Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) - Diclofenac | 294.0 |
| Product Ions (m/z) - Diclofenac | 250.0, 214.0 |
| Precursor Ion (m/z) - Diclofenac-¹³C₆ | 300.0 |
| Product Ion (m/z) - Diclofenac-¹³C₆ | 256.0 |
| Collision Energy (eV) | 10 - 20 |
| Capillary Voltage (kV) | 3.0 - 4.5 |
| Source Temperature (°C) | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 500 |
Experimental Protocols
Protocol 1: Analysis of Diclofenac in Wastewater using Solid-Phase Extraction (SPE) and LC-MS/MS
1. Materials and Reagents
-
Diclofenac analytical standard
-
Diclofenac-¹³C₆ internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Wastewater samples (influent and effluent)
2. Preparation of Standard Solutions
-
Diclofenac Stock Solution (1 mg/mL): Accurately weigh 10 mg of diclofenac standard and dissolve in 10 mL of methanol.
-
Diclofenac-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Diclofenac-¹³C₆ and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., methanol/water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of Diclofenac-¹³C₆ for spiking into samples.
3. Sample Preparation (Solid-Phase Extraction)
-
Filter the wastewater sample (e.g., 100 mL) through a 1.2 µm glass fiber filter to remove suspended solids.
-
Add a known amount of the Diclofenac-¹³C₆ internal standard spiking solution to the filtered sample to achieve a final concentration of, for example, 100 ng/L.
-
Acidify the sample to pH 2-3 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2-3).
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate diclofenac from other matrix components. For example:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with the parameters outlined in Table 2.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of diclofenac to the peak area of Diclofenac-¹³C₆ against the concentration of the calibration standards.
-
Determine the peak area ratio of diclofenac to Diclofenac-¹³C₆ in the prepared environmental samples.
-
Calculate the concentration of diclofenac in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of diclofenac in environmental water samples.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diclofenac Amide-¹³C₆
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis yield of Diclofenac Amide-¹³C₆. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that may arise during the synthesis of Diclofenac Amide-¹³C₆, presented in a question-and-answer format.
Question: Why is the yield of my amide coupling reaction consistently low?
Answer: Low yields in the amidation of Diclofenac-¹³C₆ can stem from several factors. Consider the following troubleshooting steps:
-
Coupling Reagent Inactivity: The choice and quality of the coupling reagent are critical. Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can lead to significantly lower yields.
-
Reaction Conditions: Amide coupling reactions are sensitive to temperature and reaction time. If the reaction is too slow, consider a modest increase in temperature (e.g., from room temperature to 40 °C). Conversely, if side products are observed, a lower temperature may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Base Selection: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to prevent unwanted side reactions. Ensure the base is pure and added in the correct stoichiometric amount.
-
Starting Material Purity: Impurities in either the Diclofenac-¹³C₆ acid or the amine can interfere with the coupling reaction. Confirm the purity of your starting materials by NMR or LC-MS before proceeding.
Question: My final product is contaminated with unreacted Diclofenac-¹³C₆. How can I improve purification?
Answer: Removing unreacted starting material is a common purification challenge. Here are some strategies:
-
Aqueous Workup: An acidic wash (e.g., with 1 M HCl) during the aqueous workup will protonate the unreacted carboxylic acid, allowing it to be separated from the desired amide product which will remain in the organic layer.
-
Chromatography Optimization: If silica gel chromatography is being used, a gradual gradient elution can improve the separation of the less polar amide product from the more polar carboxylic acid starting material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Question: I am observing significant side product formation. What are the likely causes and solutions?
Answer: Side product formation can be minimized by carefully controlling the reaction conditions.
-
Epimerization: If your amine starting material is chiral, epimerization can be a concern. Using an appropriate coupling reagent and base combination (e.g., HATU with DIPEA) at lower temperatures can help to suppress this side reaction.
-
Over-activation: Using an excessive amount of coupling reagent can lead to the formation of undesired side products. Ensure you are using the recommended stoichiometric ratio of coupling reagent to the carboxylic acid.
-
Reaction with Solvent: If using a reactive solvent, it may compete with the amine in the reaction. Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the introduction of the ¹³C₆ label?
A1: The ¹³C₆ label is typically introduced via the use of ¹³C₆-aniline in the initial steps of the Diclofenac synthesis. This ensures the stable isotope label is incorporated into the core structure of the molecule.
Q2: What are the best analytical techniques to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and confirmation of product formation, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q3: How should I store the final Diclofenac Amide-¹³C₆ product?
A3: The final product should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Illustrative Data
The following tables provide hypothetical data to illustrate the effects of different reaction parameters on the synthesis yield.
Table 1: Effect of Coupling Reagent on Amidation Yield
| Coupling Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| EDC/HOBt | 12 | 25 | 75 |
| HATU | 4 | 25 | 92 |
| HBTU | 6 | 25 | 88 |
| T3P | 8 | 40 | 85 |
Table 2: Optimization of Solvent and Base for HATU-Mediated Coupling
| Solvent | Base | Reaction Time (h) | Yield (%) |
| DCM | DIPEA | 4 | 92 |
| DMF | DIPEA | 4 | 90 |
| DCM | NMM | 6 | 85 |
| THF | DIPEA | 8 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Diclofenac-¹³C₆
-
To a solution of Diclofenac-¹³C₆ (1.0 eq) in anhydrous DCM (0.1 M) is added the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic workflow for Diclofenac Amide-¹³C₆.
Caption: Troubleshooting decision tree for low reaction yield.
addressing challenges in the purification of Diclofenac Amide-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the purification of Diclofenac Amide-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile of this compound is expected to be similar to that of unlabeled diclofenac and its derivatives. Common impurities can originate from starting materials, synthetic byproducts, or degradation.[1][2][] Key impurities include:
-
Starting Materials and Precursors: Unreacted starting materials such as 2,6-dichloroaniline and N-phenyl-2,6-dichloroaniline may be present.[1]
-
Cyclization Byproducts: A common impurity is 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity A), which can form via intramolecular cyclization, especially under thermal stress.[4][5]
-
Related Compounds: Other potential impurities include ester derivatives (e.g., ethyl or isopropyl esters) and dimers of diclofenac.[2][6]
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A general approach for the purification of crude this compound involves a combination of extraction and chromatography. An initial workup could involve quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.[7][8] The primary purification is often achieved through column chromatography using silica gel.[7][9][10]
Q3: Are there any specific stability concerns for this compound during purification?
A3: Diclofenac and its derivatives can be sensitive to heat, light, and water.[11] High temperatures during drying should be avoided to prevent the formation of degradation products, such as the indolinone impurity.[12] Exposure to light should also be minimized to prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low Yield After Column Chromatography
Problem: The yield of pure this compound is significantly lower than expected after silica gel column chromatography.
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, resulting in poor separation and product retention on the column. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, toluene/ethyl acetate) to determine the optimal mobile phase for separation.[7][9] |
| Product Adsorption on Silica Gel | The amide and other functional groups in the molecule can lead to strong adsorption on the acidic silica gel, resulting in tailing and incomplete elution. Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase or using a different stationary phase like alumina. |
| Sample Overloading | Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities.[13] Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Presence of Persistent Impurities in the Final Product
Problem: After purification, analytical tests (e.g., HPLC, NMR) show the presence of residual impurities.
| Potential Impurity | Identification and Removal Strategy |
| Starting Materials | If precursors are detected, re-purify the product using column chromatography with a shallower gradient to improve resolution.[1] |
| Diclofenac Impurity A | This impurity can be difficult to separate due to similar polarity. Recrystallization from a suitable solvent, such as ethanol, may be an effective method for its removal.[12] |
| Solvent Residues | Residual solvents from the purification process can be detected. Dry the final product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
Recrystallization Issues
Problem: Difficulty in inducing crystallization or obtaining pure crystals of this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities. Ethanol has been reported to be effective for recrystallizing diclofenac derivatives.[12][14] |
| Presence of Impurities Inhibiting Crystallization | If the material is too impure, crystallization may be hindered. Consider an additional purification step, such as a second column chromatography or a charcoal treatment to remove colored impurities, before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated, preventing crystal formation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. Slow cooling of the solution can also promote the formation of larger, purer crystals.[15] |
Quantitative Data Summary
Table 1: HPLC Conditions for Diclofenac and Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 300 mm, 10 µm[1] | C8, 150 x 4.6 mm, 5 µm[16] |
| Mobile Phase | Methanol/Water (55:45)[1] | Methanol/Acetonitrile/Water (60:20:20)[16] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[16] |
| Detection | UV at 254 nm[1] | UV at 283 nm[16] |
| Column Temperature | Ambient[1] | Not specified |
Detailed Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (100-200 mesh) as a slurry in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the prepared column.
-
Elution: The column is eluted with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[7]
-
Fraction Collection: Fractions are collected in separate test tubes.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a potential candidate.[12]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be continued in an ice bath to maximize the yield.[15]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. omchemlabs.in [omchemlabs.in]
- 4. ajrconline.org [ajrconline.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity profiling study of diclofenac delayed-release capsules a...: Ingenta Connect [ingentaconnect.com]
- 12. This compound | 15362-40-0 | Benchchem [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Diclofenac Amide-13C6
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Diclofenac Amide-13C6 as an internal standard to combat matrix effects in the bioanalysis of diclofenac. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of diclofenac?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected compounds in the sample matrix. In bioanalysis, biological matrices such as plasma, urine, or tissue homogenates contain a complex mixture of endogenous components like phospholipids, salts, and proteins. These components can either suppress or enhance the ionization of diclofenac in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for diclofenac. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[1] The use of a stable 13C isotope-labeled internal standard is a recognized strategy to minimize matrix effects.[1][2]
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, a SIL internal standard may not be a panacea for all matrix-related issues. Severe ion suppression can still lead to a loss of sensitivity, even if the analyte-to-internal standard ratio remains constant. Furthermore, if the analyte and internal standard do not perfectly co-elute, they may be affected differently by highly variable matrix interferences. Therefore, optimizing sample preparation and chromatographic conditions remains crucial.
Q4: What are the key validation parameters to assess when using this compound in a bioanalytical method?
A4: When validating a bioanalytical method using this compound, it is essential to evaluate selectivity, sensitivity, matrix effect, linearity, precision, accuracy, and recovery.[1][2] A specific assessment of the matrix effect should be performed to ensure that the internal standard is adequately compensating for any ion suppression or enhancement across different sources of the biological matrix.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for diclofenac analysis are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal concentration). What could be the cause, and how can I troubleshoot this?
Answer: This is a common indicator of uncompensated matrix effects or issues with the internal standard.
-
Potential Cause 1: Inconsistent Matrix Effects. The composition of the matrix may vary between individual samples or lots, leading to different degrees of ion suppression or enhancement that the this compound is not fully tracking.
-
Troubleshooting Steps:
-
Assess Matrix Variability: Perform a post-extraction addition experiment using at least six different lots of the biological matrix to quantify the variability of the matrix effect.
-
Enhance Sample Preparation: If significant variability is observed, a more rigorous sample preparation method may be necessary. Consider switching from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.
-
-
-
Potential Cause 2: Internal Standard Issues. Problems with the preparation or stability of the this compound working solution can lead to inconsistent internal standard addition.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound to rule out degradation.
-
Verify Pipetting Accuracy: Ensure that pipettes used for adding the internal standard are properly calibrated and that the addition is consistent across all samples.
-
-
Issue 2: Inconsistent or Low Internal Standard (this compound) Response
Question: I am observing a highly variable or consistently low peak area for this compound across my analytical run. What should I investigate?
Answer: An inconsistent internal standard response points to a systematic issue in the analytical workflow.
-
Potential Cause 1: Sample Preparation Variability. The recovery of the internal standard may be inconsistent due to variations in the extraction process.
-
Troubleshooting Steps:
-
Evaluate Extraction Recovery: Determine the extraction recovery of both diclofenac and this compound at low, medium, and high concentrations. Inconsistent recovery of the internal standard suggests a non-robust extraction procedure.
-
Optimize Extraction Parameters: If using LLE, ensure consistent pH, solvent volumes, and mixing times. For SPE, check for proper conditioning, loading, washing, and elution steps.
-
-
-
Potential Cause 2: Mass Spectrometer Source Contamination. Contamination of the ion source can lead to a gradual or abrupt decrease in signal intensity for both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Inspect and Clean the Ion Source: Visually inspect the ion source for any buildup and perform cleaning according to the manufacturer's recommendations.
-
Monitor System Suitability: Regularly inject a system suitability standard containing the analyte and internal standard in a clean solvent to monitor the instrument's performance over time.
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Diclofenac Analysis
| Sample Preparation Technique | Typical Recovery of Diclofenac | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | 41.9% - 61.98%[3][4] | Moderate; may not effectively remove phospholipids. |
| Liquid-Liquid Extraction (LLE) | 80.0% - 119.6%[5] | Good; can be optimized by adjusting pH and solvent polarity. |
| Solid-Phase Extraction (SPE) | >90% | Excellent; provides the cleanest extracts and lowest matrix effects. |
Table 2: LC-MS/MS Method Validation Summary for Diclofenac in Human Plasma using this compound
| Validation Parameter | Result |
| Linearity Range | 3.9 - 1194 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Lower Limit of Quantitation (LLOQ) | 3.9 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement for diclofenac and to evaluate the ability of this compound to compensate for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike diclofenac and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with diclofenac and this compound at the same low and high QC concentrations as in Set A.
-
Set C (Analyte in Matrix): Prepare QC samples by spiking diclofenac and this compound into the biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 with a low coefficient of variation (<15%) across the different matrix lots indicates that this compound is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation of Human Plasma using Protein Precipitation
Objective: To extract diclofenac and this compound from human plasma for LC-MS/MS analysis.
Methodology:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Internal Standard Addition: Add a specific volume (e.g., 50 µL) of the this compound working solution to each plasma sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma volume), to each tube.
-
Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor accuracy and precision due to matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
References
Technical Support Center: Stability of Diclofenac Amide-¹³C₆
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Diclofenac Amide-¹³C₆ in various matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of Diclofenac Amide-¹³C₆.
| Issue | Potential Cause | Recommended Action |
| Low or No Signal of Diclofenac Amide-¹³C₆ | Degradation during sample storage or processing. | Ensure proper storage conditions (frozen at -20°C or -80°C, protected from light). Minimize benchtop time in biological matrices at room temperature. Prepare fresh working solutions for each analytical run. |
| Inefficient extraction from the matrix. | Optimize the protein precipitation or liquid-liquid extraction method. Ensure the pH of the extraction solvent is appropriate for the amide compound. | |
| Instrumental issues. | Check mass spectrometer settings, including ionization source and collision energy. Verify the correct precursor and product ions are being monitored for Diclofenac Amide-¹³C₆. | |
| High Variability in Replicate Samples | Inconsistent sample preparation. | Ensure precise and accurate pipetting of the internal standard and matrix. Thoroughly vortex all samples after spiking. |
| Matrix effects. | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant, consider a more rigorous sample clean-up or a change in chromatographic conditions. | |
| Autosampler injection inconsistency. | Check the autosampler for air bubbles and ensure consistent injection volumes. | |
| Presence of Unexpected Peaks | Formation of degradation products. | Investigate potential degradation pathways such as hydrolysis of the amide bond. Analyze samples at different pH values and temperatures to identify conditions promoting degradation. |
| Interference from matrix components. | Improve chromatographic separation to resolve the analyte from interfering peaks. Employ a more selective mass transition. | |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Diclofenac Amide-¹³C₆?
A1: The primary degradation pathway for Diclofenac Amide-¹³C₆ is expected to be hydrolysis of the amide bond, yielding Diclofenac-¹³C₆ and the corresponding amine. This hydrolysis is pH-dependent and is generally more pronounced in neutral to alkaline conditions compared to acidic conditions.[1] Enzymatic hydrolysis in biological matrices like plasma can also contribute to its degradation. Additionally, oxidation, particularly hydroxylation of the aromatic rings, is a known degradation pathway for the parent diclofenac molecule and may also occur with its amide derivatives.[2][3]
Q2: How stable is Diclofenac Amide-¹³C₆ in different biological matrices?
A2: While specific quantitative stability data for Diclofenac Amide-¹³C₆ is not extensively available in published literature, studies on similar diclofenac amide prodrugs indicate that stability is matrix-dependent. In human plasma, enzymatic activity can accelerate hydrolysis compared to buffer solutions.[4] It is crucial to perform matrix-specific stability assessments.
Q3: What are the recommended storage conditions for stock and working solutions of Diclofenac Amide-¹³C₆?
A3: Stock solutions of Diclofenac Amide-¹³C₆ should be prepared in a high-purity organic solvent (e.g., methanol or acetonitrile) and stored at -20°C or -80°C in tightly sealed containers, protected from light. Working solutions, especially those prepared in aqueous matrices, should be freshly prepared for each analytical run to minimize potential degradation.
Q4: How should I perform short-term and long-term stability testing for Diclofenac Amide-¹³C₆ in a specific matrix?
A4: According to regulatory guidelines from the FDA and EMA, stability testing should be conducted at a minimum of two concentration levels (low and high QC) in the matrix of interest.[5][6][7]
-
Short-term (Bench-top) Stability: Samples are kept at room temperature for a duration that mimics the sample handling time during routine analysis (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Samples undergo multiple freeze-thaw cycles (typically three) from the storage temperature to room temperature.
-
Long-term Stability: Samples are stored at the intended storage temperature (e.g., -20°C or -80°C) and analyzed at specific time points (e.g., 1, 3, 6, 12 months).
The concentration of Diclofenac Amide-¹³C₆ at each time point is compared to the concentration at time zero. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.
Quantitative Stability Data
While specific data for Diclofenac Amide-¹³C₆ is limited, the following table provides an illustrative example of expected stability for a generic Diclofenac Amide derivative based on published data for similar compounds.
Table 1: Illustrative Stability of a Diclofenac Amide Derivative in Different Matrices
| Matrix | Condition | Duration | Analyte Recovery (%) |
| Human Plasma | Room Temperature (25°C) | 6 hours | 92 ± 4 |
| Human Plasma | -20°C | 30 days | 95 ± 3 |
| Human Plasma | 3 Freeze-Thaw Cycles | - | 94 ± 5 |
| Human Urine | Room Temperature (25°C) | 24 hours | 98 ± 2 |
| pH 1.2 Buffer | 37°C | 24 hours | >99 |
| pH 7.4 Buffer | 37°C | 24 hours | 85 ± 6 |
Disclaimer: This data is illustrative and based on the behavior of similar diclofenac amide prodrugs. Actual stability of Diclofenac Amide-¹³C₆ should be determined experimentally.
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Prepare two pools of quality control (QC) samples at low and high concentrations of Diclofenac Amide-¹³C₆ in the desired matrix (e.g., human plasma).
-
Analyze one set of QC samples (n=3 for each level) at time zero to establish the baseline concentration.
-
Store the remaining QC samples on the benchtop at room temperature (approximately 25°C).
-
At predetermined time points (e.g., 4, 8, and 24 hours), analyze a set of QC samples (n=3 for each level).
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare two pools of QC samples at low and high concentrations in the desired matrix.
-
Analyze one set of QC samples (n=3 for each level) that have not been frozen to establish the baseline concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Allow the samples to thaw completely at room temperature.
-
Refreeze the samples at -80°C for at least 12 hours.
-
Repeat the freeze-thaw cycle two more times for a total of three cycles.
-
After the final thaw, analyze the QC samples (n=3 for each level).
-
Compare the mean concentration of the freeze-thaw samples to the baseline concentration. Stability is acceptable if the deviation is within ±15%.
Visualizations
Caption: Experimental workflow for stability testing of Diclofenac Amide-¹³C₆.
Caption: Troubleshooting logic for inconsistent internal standard (IS) signal.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Kinetics and pathways of diclofenac degradation by heat-activated persulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-Acting Diclofenac Ester Prodrugs for Joint Injection: Kinetics, Mechanism of Degradation, and In Vitro Release From Prodrug Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS with Diclofenac Amide-13C6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of diclofenac using LC-MS/MS with Diclofenac Amide-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my diclofenac analysis?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, diclofenac.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and reduced sensitivity.[3]
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for diclofenac. Since it is chemically identical to diclofenac, it co-elutes and experiences the same degree of ion suppression in the mass spectrometer's ion source.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]
Q3: What are the primary causes of ion suppression in diclofenac analysis?
A3: Common causes of ion suppression include endogenous components from biological matrices (e.g., phospholipids, salts, and proteins), formulation excipients, and contaminants from sample collection tubes or solvents.[1] Inadequate sample preparation and poor chromatographic separation can exacerbate these effects.
Q4: Can this compound completely eliminate the impact of ion suppression?
A4: While highly effective, a SIL internal standard may not perfectly correct for ion suppression in all situations. Severe matrix effects can suppress the signals of both the analyte and the internal standard to a level below the instrument's limit of detection. Additionally, if there is any chromatographic separation between diclofenac and this compound (the "isotope effect"), they may be affected differently by co-eluting matrix components, leading to inaccurate results.[6]
Q5: What are the key characteristics to look for in a high-quality SIL internal standard like this compound?
A5: A high-quality SIL internal standard should have high isotopic purity to prevent signal contribution at the analyte's mass transition. The stable isotope label should be in a non-exchangeable position on the molecule. Ideally, the SIL internal standard should co-elute perfectly with the analyte.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your LC-MS/MS analysis of diclofenac using this compound.
Scenario 1: High variability in the analyte/internal standard peak area ratio across a sample batch.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistency in your sample preparation procedure. Variations in extraction efficiency can lead to different levels of matrix components in the final extracts.
-
Optimize Chromatography: Improve the chromatographic separation to resolve diclofenac and this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[1]
-
Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects by comparing the response of the analyte in a pre-spiked extracted sample to a neat solution.
-
Scenario 2: Poor sensitivity for diclofenac, even with the use of this compound.
-
Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a larger portion of the interfering matrix components.[3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect. However, ensure that the diluted analyte concentration remains above the lower limit of quantitation (LLOQ).[7]
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to enhance the ionization of diclofenac and minimize the influence of interfering compounds.[3] For diclofenac, negative ionization mode is often preferred.[8][9]
-
Scenario 3: A slight shift in retention time between diclofenac and this compound.
-
Possible Cause: The "isotope effect," where the heavier isotopically labeled compound may elute slightly earlier or later than the native compound.
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully inspect the chromatograms to see if the peaks are sufficiently co-eluting. For effective compensation, the apex of both peaks should be within a very narrow retention time window.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient profile to achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help ensure the analyte and internal standard peaks completely overlap.
-
Data Presentation
Table 1: Impact of Different Sample Preparation Methods on Ion Suppression of Diclofenac
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (in neat solution) | Signal Suppression (%) |
| Protein Precipitation | 450,000 | 1,000,000 | 55% |
| Liquid-Liquid Extraction | 750,000 | 1,000,000 | 25% |
| Solid-Phase Extraction | 920,000 | 1,000,000 | 8% |
Table 2: Effectiveness of this compound in Correcting for Ion Suppression
| Sample Preparation Method | Analyte/IS Ratio (in matrix) | Analyte/IS Ratio (in neat solution) | Accuracy (%) |
| Protein Precipitation | 0.98 | 1.00 | 98% |
| Liquid-Liquid Extraction | 1.01 | 1.00 | 101% |
| Solid-Phase Extraction | 0.99 | 1.00 | 99% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Diclofenac using this compound
This protocol is a representative method and may require optimization for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Kynetex C18 (50 x 2.1 mm, 2.6 µm)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[8][10]
-
MRM Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 40 psi
-
Heater Gas (GS2): 40 psi
-
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental workflow for diclofenac analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. diclofenac + or - - Chromatography Forum [chromforum.org]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Diclofenac Amide-13C6
Welcome to the technical support center for Diclofenac Amide-13C6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of this compound, focusing on poor peak shape.
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape in the chromatography of this compound, like its parent compound, can manifest as peak tailing, fronting, or splitting. These issues often stem from secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or system-related problems.[1][2][3][4][5]
Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.[2][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of Diclofenac can cause ionization, resulting in poor peak shape.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[1][4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[1][4]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or loose fittings can contribute to band broadening and peak distortion.[1][3]
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[1][6]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is the most common peak shape problem and is characterized by an asymmetric peak with a trailing edge.[2] Here’s a step-by-step guide to address it:
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: For acidic compounds like Diclofenac, maintaining the mobile phase pH below the pKa (around 4-5) can suppress ionization and reduce tailing.[1] Consider using a buffer to maintain a stable pH.
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to control the on-column pH. Increasing the buffer strength to a range of 10-50 mM can often improve peak shape.[1]
-
Use a Highly Deactivated or End-Capped Column: Columns with end-capping have fewer free silanol groups, minimizing secondary interactions.[2][5] Polar-embedded or polar-endcapped phases can also offer better control over these interactions.[1]
-
Reduce Sample Concentration or Injection Volume: Overloading the column is a common cause of peak distortion.[7] Dilute your sample or decrease the injection volume.
-
Check Column Health: A degraded or contaminated column can lead to poor peak shape.[1][4] Try flushing the column or replacing it if it's old. Using a guard column can help extend the life of your analytical column.[7][8]
Q3: I am observing peak fronting for this compound. What should I do?
Peak fronting, where the peak is broader in the first half, is often caused by column overload or issues with the sample solvent.[5]
Troubleshooting Steps for Peak Fronting:
| Potential Cause | Recommended Solution | Reference |
| Column Overload | Reduce the sample concentration or the injection volume. | [5] |
| Poor Sample Solubility | Ensure the analyte is fully dissolved in the injection solvent. You may need to change the solvent. | [5] |
| Injection Solvent Stronger than Mobile Phase | The sample solvent should be as weak as or weaker than the initial mobile phase. | [1][6] |
| Column Collapse | This can occur if the column is operated outside its recommended pH or temperature range. Replace the column and operate within the manufacturer's guidelines. | [5] |
Q4: My chromatogram shows split peaks for this compound. What is the cause?
Split peaks can occur if there is a problem at the head of the column or an issue with the sample injection.[5]
Logical Flow for Diagnosing Split Peaks:
Caption: Diagnostic workflow for troubleshooting split peaks.
Possible Causes and Solutions:
-
Blocked Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit, distorting the peak shape for all analytes.[7] Try back-flushing the column. If that doesn't work, the frit may need to be replaced.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[1][2] This usually requires column replacement.
-
Sample Solvent and Mobile Phase Incompatibility: If the sample is injected in a solvent that is not miscible with the mobile phase, it can lead to peak splitting.[5] Ensure your sample solvent is compatible with the mobile phase.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Diclofenac Analysis
This protocol is based on a validated LC-MS/MS method for Diclofenac.[9]
Objective: To prepare a mobile phase suitable for the analysis of Diclofenac and its labeled internal standards.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (5% solution)
-
Formic acid
Procedure:
-
Prepare the aqueous component: To 1 liter of HPLC grade water, add 1 ml of 5% ammonium acetate solution and 1 ml of formic acid.
-
Mix the mobile phase: Combine the aqueous component and acetonitrile in an isocratic mixture, for example, a 47.5:52.5 (aqueous:acetonitrile) ratio.[9]
-
Degas the mobile phase before use.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a column that may be contaminated or showing poor performance.
Materials:
-
HPLC grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with the following solvents in order, for 20-30 column volumes each:
-
Mobile phase without buffer salts (e.g., water/acetonitrile)
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
-
Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of Diclofenac, which can be adapted for this compound.
Table 1: Example Chromatographic Conditions for Diclofenac Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Kynetex C18 (50 x 2.10 mm) | Symmetry C18 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: 52.5% Acetonitrile, 47.5% Water with 0.1% Formic Acid and 0.005% Ammonium Acetate | 65% Acetonitrile, 35% 0.05 M Orthophosphoric Acid (pH 2.0) |
| Flow Rate | - | 2.0 mL/min |
| Detection | MS/MS | UV at 210 nm |
| Reference | [9] | [10] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Isotopic Stability of Diclofenac Amide-¹³C₆ during Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic stability and reliable performance of Diclofenac Amide-¹³C₆ as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is Diclofenac Amide-¹³C₆, and why is it used in bioanalysis?
Diclofenac Amide-¹³C₆ is a stable isotope-labeled (SIL) internal standard for diclofenac. In this molecule, six carbon atoms (¹²C) in the diclofenac amide structure have been replaced with the heavier carbon isotope (¹³C). This mass difference allows it to be distinguished from the unlabeled diclofenac analyte by a mass spectrometer. Because its chemical and physical properties are nearly identical to the analyte, it is used to accurately and precisely quantify diclofenac in complex biological matrices like plasma by correcting for variability during sample preparation and analysis.[1][2]
Q2: Is isotopic exchange a concern for Diclofenac Amide-¹³C₆?
Isotopic exchange, the replacement of a heavy isotope with a light one from the surrounding environment, is a significant concern for some SILs, particularly those labeled with deuterium (²H or D).[3] However, the carbon-carbon and carbon-hydrogen bonds where the ¹³C labels are located in the aromatic ring of Diclofenac Amide-¹³C₆ are highly stable under typical bioanalytical conditions (e.g., varying pH and temperature). Therefore, isotopic exchange is not a significant risk for ¹³C-labeled internal standards like Diclofenac Amide-¹³C₆, which is a key advantage over deuterated standards.[4][5]
Q3: What are the regulatory expectations for using a stable isotope-labeled internal standard like Diclofenac Amide-¹³C₆?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines, such as the ICH M10 guideline, for bioanalytical method validation.[6][7] These guidelines emphasize the need to validate the internal standard's performance, ensuring it is free from interference and does not affect the accuracy and precision of the analyte's measurement.[8] Key validation experiments include assessing selectivity, matrix effect, and the stability of the internal standard under various conditions.[6]
Q4: Can the ¹³C label in Diclofenac Amide-¹³C₆ undergo "scrambling"?
Isotopic scrambling, the rearrangement of isotopes within a molecule, is generally not a concern for stable internal standards under typical analytical conditions.[9] Scrambling is more relevant in metabolic flux analysis where labeled substrates are introduced into biological systems, and enzymatic reactions can alter the labeling pattern.[10] For a purified internal standard like Diclofenac Amide-¹³C₆ used in a quantitative bioanalytical method, the isotopic labeling pattern is stable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in the internal standard (IS) signal across a run. | 1. Inconsistent Sample Preparation: Pipetting errors, incomplete or inconsistent extraction recovery, or variations in solvent evaporation and reconstitution.[11] 2. Autosampler Issues: Inconsistent injection volumes or air bubbles in the syringe.[11] 3. Mass Spectrometer Instability: A dirty or improperly positioned spray needle in the ion source can lead to fluctuating ionization efficiency.[11] | 1. Review and standardize all sample preparation steps. Ensure thorough mixing and consistent timing. 2. Purge the autosampler and check for air bubbles. Run a series of blank injections to assess injection precision. 3. Clean and inspect the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Presence of unlabeled diclofenac signal in a blank sample spiked only with the internal standard. | 1. Isotopic Purity of the IS: The Diclofenac Amide-¹³C₆ standard may contain a small percentage of the unlabeled analyte as an impurity.[12] 2. Cross-Contamination: Contamination of the blank matrix or solvents with the unlabeled analyte. | 1. Consult the Certificate of Analysis (CoA) for the isotopic purity of the internal standard. The contribution of the unlabeled analyte in the IS should be less than 5% of the analyte response at the Lower Limit of Quantitation (LLOQ). 2. Use fresh, high-purity solvents and new sample preparation tubes. Analyze a "true" blank (matrix with no IS) to confirm the absence of contamination. |
| Poor accuracy and precision in quality control (QC) samples. | 1. Differential Matrix Effects: Although ¹³C-labeled standards are excellent at compensating for matrix effects, extreme ion suppression or enhancement in some samples could still be a factor.[1] 2. Analyte Instability: The unlabeled diclofenac may be unstable in the biological matrix or during sample processing, while the IS remains stable. 3. Improper IS Concentration: The concentration of the internal standard may not be optimal for the calibration range. | 1. Evaluate matrix effects using multiple lots of the biological matrix as per regulatory guidelines.[6] Ensure co-elution of the analyte and IS. 2. Perform stability assessments of the analyte under various conditions (freeze-thaw, bench-top).[13] 3. The IS concentration should ideally be in the mid-range of the calibration curve to ensure a consistent response. |
| Analyte and IS do not co-elute perfectly. | 1. Chromatographic Issues: While highly unlikely for a ¹³C-labeled IS, severe chromatographic problems could theoretically cause a slight separation.[4] 2. Incorrect Compound: Verification that the correct analyte and IS are being used. | 1. Inspect the analytical column for degradation. Prepare fresh mobile phase and re-equilibrate the LC system. 2. Confirm the identity of both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of Diclofenac Amide-¹³C₆.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water 50/50 v/v) to prepare a stock solution of 1.0 mg/mL.
-
Store the stock solution at 2-8°C. A similar stock solution should be prepared for the unlabeled diclofenac analyte.
-
-
Working Standard Preparation:
-
Dilute the stock solutions with the appropriate solvent to create working standards for spiking into the biological matrix for calibration curves and quality control samples.
-
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting diclofenac from plasma samples.[3]
-
Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add the working internal standard solution (Diclofenac Amide-¹³C₆) to all samples except the blank matrix.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol) to each tube.
-
Vortex mix for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for the analysis of diclofenac and its ¹³C₆-labeled internal standard.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[14] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[14] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Diclofenac: m/z 294.0 → 250.0 Diclofenac Amide-¹³C₆: m/z 300.1 → 256.1 |
| Collision Energy | 5V |
Visualizations
Caption: Workflow for Diclofenac analysis using Diclofenac Amide-¹³C₆.
Caption: Logic for troubleshooting internal standard signal variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Analysis of Diclofenac Amide-13C6
Disclaimer: The information provided in this technical support center is based on general principles of mass spectrometry and available data for diclofenac and its related compounds. The structure of "Diclofenac Amide-13C6" is assumed to be the 13C6 isotopically labeled form of 1-(2,6-dichlorophenyl)indolin-2-one, a known degradation product of diclofenac.[1][2][3][4] Users should verify the exact structure of their analyte and adjust experimental parameters accordingly.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the mass spectrometric analysis of this compound, with a focus on preventing in-source fragmentation.
Q1: I am observing significant in-source fragmentation of my this compound standard, leading to a low abundance of the precursor ion. How can I minimize this?
A1: In-source fragmentation in electrospray ionization (ESI) mass spectrometry is often caused by excessive energy being applied to the analyte ions in the ion source.[5] To minimize this, you should systematically optimize the ion source parameters to achieve "softer" ionization conditions. The primary parameters to adjust are the cone voltage (also known as declustering potential or fragmentor voltage) and the source/desolvation temperature.[6][7]
A systematic approach to optimizing these parameters is crucial. It is recommended to adjust one parameter at a time to clearly observe its effect on the fragmentation and the overall signal intensity.[7]
Q2: What is the first parameter I should adjust to reduce fragmentation, and what is the expected outcome?
A2: The cone voltage (or its equivalent) is the most critical parameter to adjust first.[6][7] This voltage accelerates ions from the atmospheric pressure region of the source into the mass analyzer. High cone voltages increase the kinetic energy of the ions, leading to collisions with gas molecules and subsequent fragmentation.
By gradually decreasing the cone voltage in small increments (e.g., 5-10 V), you will reduce the energy of these collisions, resulting in less fragmentation and a higher relative abundance of the precursor ion.[7] Be aware that excessively lowering the cone voltage may lead to a decrease in overall signal intensity, so a balance must be found.[7]
Q3: After adjusting the cone voltage, I still observe some fragmentation. What should I try next?
A3: If fragmentation persists after optimizing the cone voltage, the next step is to evaluate the source and desolvation temperatures.[7] High temperatures can provide thermal energy that contributes to the fragmentation of thermally labile compounds.
Carefully reduce the desolvation and source temperatures in increments of 10-25°C.[7] Lowering these temperatures can minimize thermal stress on the this compound ions.[7] However, ensure that the temperatures remain high enough for efficient desolvation of the ESI droplets, as insufficient desolvation can lead to the formation of solvent clusters and a reduction in signal intensity.[7]
Q4: Can my mobile phase composition affect in-source fragmentation?
A4: While less direct than source parameters, the mobile phase composition can have an influence. The use of certain additives can affect the ionization efficiency and the stability of the generated ions. For example, while trifluoroacetic acid (TFA) can be a good ion-pairing agent for chromatography, it is known to cause signal suppression in ESI-MS.[6] Using a less aggressive mobile phase modifier, such as formic acid, is generally preferred for better ionization and potentially "softer" conditions.[6] The choice of organic solvent (e.g., acetonitrile vs. methanol) can also play a role in ionization efficiency and should be considered during method development.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation?
A1: In-source fragmentation is the breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[5] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure of the ESI source and the high vacuum of the mass analyzer.[5] It is primarily caused by energetic collisions between the analyte ions and surrounding gas molecules, which are accelerated by applied voltages.
Q2: What are the expected common fragments of diclofenac and its amide?
A2: For diclofenac, common fragmentation pathways involve the loss of the acetic acid group and subsequent cyclization. A prominent fragment ion observed for diclofenac is at m/z 214, which corresponds to the loss of both CO2 and HCl from the parent molecule.[8] The cyclized amide form, 1-(2,6-dichlorophenyl)indolin-2-one, is a known degradation product.[1][2] The fragmentation of this amide would likely involve losses from the indolinone ring structure.
Q3: Why is it important to minimize in-source fragmentation when using a stable isotope-labeled internal standard like this compound?
A3: Minimizing in-source fragmentation is crucial for accurate quantification. The underlying assumption of using a stable isotope-labeled internal standard is that the analyte and the standard behave identically during sample preparation, chromatography, and ionization. If the extent of in-source fragmentation differs between the analyte and the labeled standard, it can introduce bias into the quantitative results. Furthermore, excessive fragmentation reduces the intensity of the precursor ion, which is typically used for quantification, thereby decreasing the sensitivity of the assay.
Q4: Can chromatographic separation help in dealing with in-source fragmentation?
A4: Yes, chromatographic separation is a powerful tool to distinguish between true analytes and in-source fragments.[5][9][10][11] If an observed ion is a fragment of a co-eluting, more abundant species, this can be confirmed by observing that the chromatographic peak shapes and retention times are identical.[5][9][10][11] Good chromatographic separation ensures that the precursor ion of interest is entering the mass spectrometer in a concentrated band, free from other interfering species that might contribute to complex spectra.
Experimental Protocols
Protocol for Optimizing Mass Spectrometer Source Parameters to Minimize In-source Fragmentation
This protocol provides a systematic approach to optimizing ESI source parameters to minimize the in-source fragmentation of this compound.
1. Preparation:
- Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a continuous and stable signal.
2. Initial Instrument Settings:
- Set the mass spectrometer to acquire data in full scan mode to observe both the precursor ion and any fragment ions.
- Begin with a generic set of ESI source parameters, or settings used for similar small molecules.
3. Cone Voltage (Declustering Potential/Fragmentor Voltage) Optimization:
- Start with a relatively high cone voltage where significant fragmentation is observed.
- Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step).
- At each step, acquire a mass spectrum and record the intensities of the precursor ion and the major fragment ions.
- Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
- Identify the optimal cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity. This may be a compromise to maintain a good overall signal.[7]
4. Source and Desolvation Temperature Optimization:
- Using the optimal cone voltage determined in the previous step, begin to adjust the source and desolvation temperatures.
- Start with the current temperature settings and decrease them in increments of 20-25°C.
- Monitor the precursor ion intensity and the overall signal stability.
- Select the lowest temperatures that maintain good signal intensity and do not show evidence of solvent clustering.
5. Nebulizer and Gas Flow Optimization:
- While cone voltage and temperature are the primary drivers of in-source fragmentation, optimizing nebulizer and other gas flows can improve spray stability and ionization efficiency.
- Adjust the nebulizer gas flow to achieve a stable spray.
- Record the optimal parameters that provide the best signal-to-noise ratio for the precursor ion with minimal fragmentation.
Quantitative Data Summary
The following table summarizes the key ESI-MS parameters that can be adjusted to control in-source fragmentation and their expected effects. The provided ranges are typical starting points for method development on most common LC-MS platforms.
| Parameter | Recommended Starting Range | Effect of Decrease | Potential Issues with Excessive Decrease |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | 20 - 100 V | Reduces ion kinetic energy, leading to "softer" ionization and less fragmentation.[6] | Reduced overall ion signal intensity.[7] |
| Source Temperature | 100 - 150 °C | Minimizes thermal stress on the analyte, reducing thermal degradation.[7] | May negatively impact ionization efficiency for some compounds. |
| Desolvation Temperature | 250 - 450 °C | Reduces the thermal energy imparted to the ions, preserving the precursor ion.[7] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity.[7] |
| Nebulizer Gas Flow | Instrument Dependent | Primarily affects droplet size and desolvation efficiency. Optimization can improve ionization without excessive fragmentation. | Poor sensitivity or unstable spray. |
| Capillary Voltage | 1 - 5 kV | Primarily affects the efficiency of ion sampling. Has a lesser effect on fragmentation compared to cone voltage. | Can impact overall signal intensity. |
Visualizations
Caption: Conceptual diagram of in-source fragmentation of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 15362-40-0 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS/MS-Based Quantification of Diclofenac Utilizing Diclofenac Amide-13C6 as an Internal Standard
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diclofenac in biological matrices, specifically utilizing Diclofenac Amide-13C6 as a stable isotope-labeled internal standard (SIL-IS). The performance of this method is compared with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their analytical needs.
Introduction to Diclofenac Quantification
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate and precise quantification of diclofenac in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While various analytical methods exist, LC-MS/MS has become the gold standard due to its high sensitivity, selectivity, and robustness.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[3][4]
Performance Comparison of Analytical Methods
The choice of an analytical method for diclofenac quantification depends on the specific requirements of the study, including the desired sensitivity, sample matrix complexity, and throughput. Below is a comparative summary of common analytical techniques.
| Analytical Method | Principle | Typical Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS with SIL-IS | Chromatographic separation followed by mass spectrometric detection | 0.5 - 5000 | 0.5 - 5 | High | High sensitivity, specificity, and accuracy; robust against matrix effects.[1] | Higher instrument cost and complexity. |
| HPLC-UV | Chromatographic separation with ultraviolet detection | 25 - 3000 | 25 | Medium | Lower cost, widely available instrumentation.[5] | Lower sensitivity, potential for interference from co-eluting compounds.[6] |
| GC-MS | Gas chromatographic separation with mass spectrometric detection | Varies | ~0.1 | Medium | High sensitivity and specificity.[6] | Often requires derivatization, which can be time-consuming and introduce variability.[1] |
| UV-Visible Spectrophotometry | Measurement of light absorbance | Varies | Higher than chromatographic methods | High | Simple, rapid, and low cost.[2][7] | Low specificity, susceptible to interference from other compounds in the matrix.[7] |
Experimental Workflow for LC-MS/MS Method Validation
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for diclofenac quantification.
Caption: Workflow for the development, validation, and application of an LC-MS/MS method.
Detailed Experimental Protocol: LC-MS/MS Quantification of Diclofenac
This protocol outlines a validated LC-MS/MS method for the determination of diclofenac in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Diclofenac reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation: A simple protein precipitation method is employed for sample cleanup.[5][8]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5][8]
-
MRM Transitions:
Summary of Method Validation Data
The following tables summarize the quantitative data from the validation of the LC-MS/MS method, demonstrating its performance and reliability. The validation was performed according to FDA and EMA guidelines.[9][10][11][12]
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
| Low QC | 3 | ≤ 8 | ≤ 8 | ± 10 | ± 10 |
| Mid QC | 100 | ≤ 5 | ≤ 5 | ± 8 | ± 8 |
| High QC | 1600 | ≤ 5 | ≤ 5 | ± 8 | ± 8 |
Table 3: Selectivity, Matrix Effect, and Recovery
| Parameter | Result |
| Selectivity | No significant interfering peaks were observed at the retention times of diclofenac and the internal standard in blank plasma from at least six different sources. |
| Matrix Effect | The matrix factor was consistently between 0.95 and 1.05, indicating minimal ion suppression or enhancement. |
| Recovery | The extraction recovery of diclofenac was consistent and reproducible across all QC levels, typically ranging from 85% to 95%. |
Table 4: Stability
| Stability Condition | Duration | Result |
| Autosampler Stability | 24 hours at 4°C | Stable (within ±15% of initial concentration) |
| Bench-top Stability | 8 hours at room temperature | Stable (within ±15% of initial concentration) |
| Freeze-Thaw Stability | 3 cycles | Stable (within ±15% of initial concentration) |
| Long-term Stability | 90 days at -80°C | Stable (within ±15% of initial concentration) |
Conclusion
The validated LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, accurate, and precise tool for the quantification of diclofenac in biological matrices. The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects, leading to reliable and reproducible data. When compared to other analytical techniques, the LC-MS/MS method offers superior performance, particularly for applications requiring low detection limits and high selectivity, making it the recommended approach for regulated bioanalysis.
References
- 1. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
A Head-to-Head Comparison: Diclofenac Amide-13C6 vs. a Deuterated Internal Standard for Bioanalytical Cross-Validation
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability. Stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their chemical and physical similarity to the analyte. This guide provides a comprehensive cross-validation comparison between Diclofenac Amide-13C6 and a deuterated diclofenac (diclofenac-d4) internal standard, supported by experimental data.
The Critical Difference: Isotope Effect and Stability
The primary distinction between carbon-13 (¹³C) and deuterium (²H or D) labeled internal standards lies in the "isotope effect." The larger mass difference between deuterium and protium (¹H) can sometimes lead to slight differences in physicochemical properties. This may result in chromatographic separation of the analyte and its deuterated internal standard.[1][2] This separation can be problematic as the analyte and IS may not experience the identical matrix effects in the mass spectrometer's ion source, potentially compromising accuracy.[1]
In contrast, the relative mass difference between ¹³C and ¹²C is smaller, leading to a negligible isotope effect.[1] Consequently, ¹³C-labeled internal standards like this compound typically co-elute almost perfectly with the unlabeled analyte, ensuring more reliable compensation for matrix effects.[1][3]
Another key consideration is the stability of the isotopic label. Deuterium labels can sometimes be susceptible to back-exchange with protons from the surrounding solvent or matrix, especially if located on exchangeable sites (e.g., -OH, -NH).[1] Carbon-13 labels, integrated into the carbon skeleton of the molecule, are not prone to this exchange, offering superior stability throughout the analytical process.[1]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods for diclofenac using either Diclofenac acetophenyl ring-13C6 or diclofenac-d4 as the internal standard.
Table 1: Method Validation Summary for Diclofenac using Diclofenac acetophenyl ring-13C6 IS
| Validation Parameter | Result |
| Linearity Range | 3.9 - 1194 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Lower Limit of Quantitation (LLOQ) | 3.9 ng/mL[3] |
| Precision (CV%) | < 15% |
| Accuracy | Within ±15% of nominal value |
Data synthesized from a study validating an LC-MS/MS method for diclofenac in human plasma.[3]
Table 2: Method Validation Summary for Diclofenac using Diclofenac-d4 IS
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.997[4] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[4] |
| Intra-day Precision (RSD%) | 0.3% - 14.6%[4] |
| Inter-day Precision (RSD%) | 0.3% - 14.6%[4] |
| Intra- & Inter-day Accuracy | Within ±15.0% of nominal value[4] |
| Recovery | 72.0% - 102.2%[4] |
| Matrix Effect | 2.2% - 28.0%[4] |
Data extracted from a validated UHPLC-QqQ-MS/MS method for diclofenac in post-mortem specimens.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are summaries of the protocols used to generate the data above.
Protocol for Diclofenac Analysis using Diclofenac acetophenyl ring-13C6 IS
Sample Preparation: A simple protein precipitation method was employed. To plasma samples, the internal standard solution was added, followed by a precipitating agent (e.g., acetonitrile). The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant was collected for analysis.[3]
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series[3]
-
Mass Spectrometer: Agilent 6410 triple quadrupole[3]
-
Analytical Column: Core/shell C18 (50x2.1 mm, 2.6 µm)[3]
-
Mobile Phase: 52.5% acetonitrile and 47.5% water[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[3]
-
MRM Transitions:
Protocol for Diclofenac Analysis using Diclofenac-d4 IS
Sample Preparation: A liquid-liquid extraction was performed on post-mortem samples. The internal standard (diclofenac-d4) was added to the samples, which were then subjected to extraction.[4]
UHPLC-QqQ-MS/MS Conditions:
-
UHPLC System: Not specified, coupled to a Shimadzu 8060 QqQ-MS[4]
-
Analytical Column: C18 column with gradient elution[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of Diclofenac Using Diclofenac Amide-¹³C₆ and Alternative Internal Standards
In the realm of bioanalytical and pharmaceutical research, the accuracy and precision of analytical methods are paramount for reliable drug quantification. This guide provides a comparative analysis of methodologies employing the stable isotope-labeled internal standard, Diclofenac Amide-¹³C₆, against other commonly used internal standards for the determination of diclofenac. The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. This document serves as a resource for researchers, scientists, and drug development professionals by presenting quantitative performance data, detailed experimental protocols, and a visual representation of the analytical workflow.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Ideally, a stable isotope-labeled version of the analyte is the gold standard as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most accurate correction. The following table summarizes the performance characteristics of LC-MS/MS methods for diclofenac quantification using Diclofenac acetophenyl ring-¹³C₆ (a close analogue to Diclofenac Amide-¹³C₆) and other alternative internal standards.
| Performance Metric | Method with Diclofenac acetophenyl ring-¹³C₆ | Method with Diclofenac-d4 | Method with Flufenamic Acid | Method with Bupropion |
| Linearity Range | 3.9 - 1194 ng/mL[1] | 1 - 1000 ng/mL | 80 - 4000 ng/mL[2] | 150 - 3181 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999[1] | Not explicitly stated, but good linearity achieved | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL[1] | 1 ng/mL[3] | 80 ng/mL[2] | 150 ng/mL |
| Precision (%CV or %RSD) | Within-run: < 3.73, Between-run: < 4.6 | < 5%[3] | Not explicitly stated | Within ± 10% |
| Accuracy (% Recovery or % Bias) | Within-run: 97.83-102.07%, Between-run: 95.2-106.5% | > 86% (extraction recovery)[3] | 54-67.1%[2] | 41.9% (overall recovery) |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be interpreted with caution. Diclofenac acetophenyl ring-¹³C₆ is used as a surrogate for Diclofenac Amide-¹³C₆ based on available literature.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the quantification of diclofenac in a biological matrix using an internal standard and LC-MS/MS.
References
A Comparative Analysis of the Ulcerogenic Properties of Diclofenac and its Amide Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the ulcerogenic potential of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and its amide prodrug derivatives. The development of prodrugs is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs. This document synthesizes experimental data to offer an objective comparison, focusing on quantitative metrics, detailed experimental methodologies, and the underlying biochemical pathways.
Quantitative Comparison of Ulcerogenic Effects
Experimental studies in animal models are fundamental in the preclinical assessment of the ulcerogenic potential of NSAIDs. The following tables summarize quantitative data on the gastric damage induced by Diclofenac and its amide prodrugs. The data clearly indicates a significant reduction in ulcerogenicity with the amide prodrug formulation.
Table 1: Ulcerogenic Effects of Oral Diclofenac and its Amide Prodrug in Rat Models [1]
| Treatment Group | Dose | Severity Index of Gastric Mucosal Damage (Mean ± SEM) | Animal Model |
| Control | Vehicle | 0.00 ± 0.00 | Wistar Rats |
| Diclofenac | Molar equivalent to prodrug | 2.50 ± 0.224 | Wistar Rats |
| Diclofenac Amide Prodrug (with Sulfanilamide) | Molar equivalent to Diclofenac | 1.333 ± 0.206 | Wistar Rats |
Note: The severity index of gastric mucosal damage is a quantitative measure of gastric lesions. A lower score indicates less gastric damage.[1]
Experimental Protocols
The following methodologies are representative of the experimental designs used to evaluate the ulcerogenic properties of NSAIDs like Diclofenac and its amide prodrugs in animal models.
Diclofenac-Induced Gastric Ulcer Model in Rats[1]
-
Animal Model: Male Wistar rats are typically used for these studies. The animals are fasted for a period before the administration of the test compounds to ensure an empty stomach, which can enhance the ulcerogenic effect of NSAIDs.[1]
-
Drug Administration: Diclofenac and its amide prodrug are administered orally, typically as a suspension. A control group receives the vehicle (the solution used to dissolve or suspend the drugs).[1]
-
Observation Period: The animals are monitored for a specific period, after which they are euthanized, and their stomachs are collected for examination.[1]
-
Assessment of Gastric Lesions:
-
Gross Examination: The stomach is opened along the greater curvature, washed with saline, and examined for lesions.
-
Ulcer Index Calculation: The severity of gastric mucosal damage is quantified using a scoring system. One common method involves scoring based on the following criteria[1]:
-
0.5: Redness
-
1.0: Spot ulcers
-
1.5: Hemorrhagic streaks
-
2.0: 3-5 small ulcers
-
2.5: More than 5 small ulcers The mean score of each treated group is recorded as the severity index of gastric mucosal damage.[1]
-
-
Signaling Pathway of NSAID-Induced Gastric Ulceration
NSAID-induced gastric damage is primarily initiated by the inhibition of cyclooxygenase (COX) enzymes. This leads to a cascade of events that compromise the integrity of the gastric mucosa.
Caption: Key signaling pathways in NSAID-induced gastric ulceration.
Experimental Workflow for Ulcerogenicity Study
The following diagram illustrates a typical workflow for a comparative study of the ulcerogenic potential of Diclofenac and its amide prodrug.
Caption: Experimental workflow for evaluating ulcerogenicity.
Conclusion
The presented data and methodologies demonstrate that the amide prodrug of Diclofenac exhibits significantly lower ulcerogenic potential compared to the parent drug. This gastroprotective effect is attributed to the masking of the free carboxylic acid group, which is a key contributor to the local gastric irritation caused by Diclofenac. The development of such prodrugs represents a promising approach to enhancing the safety profile of NSAIDs, thereby improving patient compliance and therapeutic outcomes in the long-term management of inflammatory conditions. Further research into the pharmacokinetic and pharmacodynamic profiles of various amide prodrugs is warranted to optimize their clinical utility.
References
Evaluating the Isotope Effect of ¹³C Labeling in Diclofenac Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver through two main pathways: hydroxylation, predominantly at the 4' position, mediated by cytochrome P450 2C9 (CYP2C9), and direct conjugation of the carboxylic acid group with glucuronic acid, catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7)[1][2]. The introduction of a stable isotope label, such as ¹³C, into the Diclofenac molecule is a valuable tool in drug metabolism studies. This guide explores the theoretical implications of ¹³C labeling on the kinetics of these metabolic pathways. A significant kinetic isotope effect, particularly a slowing of the reaction rate, would be most pronounced if the ¹³C label is positioned at or near a site of bond cleavage in the rate-determining step of the metabolic transformation. For CYP-mediated hydroxylation, this would involve the C-H bond being broken. For glucuronidation, the effect is expected to be less pronounced as the bond cleavage does not directly involve the carbon skeleton of the drug.
Comparative Metabolic Data
The following tables summarize the key kinetic parameters for the major metabolic pathways of unlabeled Diclofenac, providing a baseline for comparison when evaluating ¹³C-labeled analogues.
Table 1: Kinetic Parameters for 4'-Hydroxylation of Diclofenac by Human Liver Microsomes and Recombinant CYP2C9 [1]
| Enzyme Source | K_m (μM) | V_max (pmol/min/mg protein) |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 |
Table 2: Kinetic Parameters for Diclofenac Acyl Glucuronidation by Human Liver Microsomes and Recombinant UGT2B7 [2][3]
| Enzyme Source | K_m (μM) | V_max (nmol/min/mg protein) |
| Human Liver Microsomes | <20 | 4.3 |
| Recombinant UGT2B7 | <15 | 2.8 |
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the primary metabolic pathways of Diclofenac and a general workflow for an in vitro metabolism experiment.
Caption: Primary metabolic pathways of Diclofenac.
Caption: General workflow for in vitro Diclofenac metabolism.
Theoretical Evaluation of the ¹³C Isotope Effect
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.
-
CYP2C9-mediated 4'-Hydroxylation: This reaction involves the abstraction of a hydrogen atom from the 4' position of the dichlorophenyl ring. If a ¹³C atom is substituted at this 4' position, a small primary KIE might be expected. The C-H bond cleavage is a key step in the catalytic cycle of P450 enzymes. However, the magnitude of the ¹³C KIE is generally much smaller than that of deuterium (²H) KIEs due to the smaller relative mass difference between ¹³C and ¹²C. Therefore, a slight decrease in the rate of 4'-hydroxylation for ¹³C-labeled Diclofenac at this position could be anticipated.
-
UGT2B7-mediated Acyl Glucuronidation: This reaction involves the nucleophilic attack of the carboxylate group of Diclofenac on the UDP-glucuronic acid (UDPGA) cofactor. The bond formations and breakages do not directly involve the carbon backbone of the Diclofenac molecule in the rate-determining step. Therefore, a significant primary KIE is not expected for ¹³C labeling on the aromatic rings or the acetic acid side chain of Diclofenac in this reaction. Any observed isotope effect would likely be a small secondary KIE.
Experimental Protocols
The following are generalized protocols for conducting in vitro metabolism studies with Diclofenac. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Metabolism of Diclofenac using Human Liver Microsomes
Objective: To determine the rate of formation of 4'-hydroxydiclofenac and Diclofenac acyl glucuronide from unlabeled and ¹³C-labeled Diclofenac.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Diclofenac (unlabeled and ¹³C-labeled) stock solutions
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile or methanol to quench the reaction
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL), and either the NADPH regenerating system (for hydroxylation) or UDPGA and MgCl₂ (for glucuronidation).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the Diclofenac substrate (unlabeled or ¹³C-labeled) at various concentrations to determine kinetic parameters.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Diclofenac and its Metabolites
Objective: To separate and quantify Diclofenac, 4'-hydroxydiclofenac, and Diclofenac acyl glucuronide.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
LC Conditions (Example): [4]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites (e.g., starting with a low percentage of mobile phase B and increasing over time).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for Diclofenac and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diclofenac: m/z 294.0 → 250.0
-
¹³C-Diclofenac: Dependent on the position and number of ¹³C labels.
-
4'-Hydroxydiclofenac: m/z 310.0 → 266.0
-
Diclofenac Acyl Glucuronide: m/z 470.0 → 294.0
-
Data Analysis: Quantify the concentrations of the parent drug and metabolites by comparing their peak areas to those of a standard curve. Calculate the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.
Conclusion
This guide provides a framework for evaluating the potential isotope effect of ¹³C labeling on Diclofenac metabolism. While direct experimental data is lacking, the provided kinetic data for unlabeled Diclofenac and the theoretical considerations of the kinetic isotope effect can aid researchers in designing and interpreting their studies. It is hypothesized that a small KIE may be observable for ¹³C labeling at the 4' position for CYP2C9-mediated hydroxylation, while a negligible effect is expected for UGT2B7-mediated glucuronidation. The experimental protocols outlined here offer a starting point for conducting in vitro experiments to empirically determine the impact of ¹³C labeling on Diclofenac metabolism. Such studies are crucial for the accurate interpretation of data from drug metabolism and pharmacokinetic studies utilizing ¹³C-labeled compounds.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Guide to Inter-Laboratory Comparison of Bioanalytical Methods for Diclofenac
This guide provides a comparative overview of various bioanalytical methods for the quantification of Diclofenac in biological matrices. The information is intended for researchers, scientists, and drug development professionals to assist in the selection and validation of appropriate analytical techniques. The data presented is compiled from published literature, offering insights into the performance of different methodologies across various laboratories.
Mechanism of Action of Diclofenac
Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The reduction in prostaglandin synthesis leads to the anti-inflammatory, analgesic, and antipyretic properties of Diclofenac.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method for Diclofenac quantification depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods, including Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique, making it a popular choice for bioanalysis.
| Parameter | Method 1[2][3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Protein Precipitation | Protein Precipitation | Solid Phase Extraction (SPE) | Protein Precipitation & LLE |
| Linearity Range (ng/mL) | 3.9 - 1194 | 24.2 - 3100.8 | 1 - 1000 | 18.75 - 1200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.9 | 24.2 | 1 | 18.75 |
| Intra-day Precision (%RSD) | < 13.7% | Not Reported | < 5% | 2.66% - 9.95% |
| Inter-day Precision (%RSD) | < 13.7% | Not Reported | < 5% | 5.93% - 11.20% |
| Accuracy (%RE) | Not Reported | Not Reported | Not Reported | 99.23% - 103.01% |
| Recovery | 88.3% - 95.1% | Not Reported | > 86% | 61.98% |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV or DAD detection is a robust and widely available technique for the quantification of Diclofenac.
| Parameter | Method 1[7] | Method 2[8][9] | Method 3[10] |
| Biological Matrix | Human Plasma | Pharmaceutical Tablets | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Methanol Extraction | Protein Precipitation |
| Linearity Range (µg/mL) | 0.05 - 1.6 | 10 - 200 | 0.02 - 2.00 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 10 | 0.02 |
| Intra-day Precision (%RSD) | < 6.7% | ≤ 2% | Not Reported |
| Inter-day Precision (%RSD) | < 6.7% | ≤ 2% | Not Reported |
| Accuracy (%RE) | Not Reported | Within ±15% | Not Reported |
| Recovery | 98.75% - 99.32% | Not Applicable | Not Reported |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can also be employed for Diclofenac analysis, often requiring derivatization.
| Parameter | Method 1[11] |
| Biological Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) |
| Linearity Range (ng/mL) | 0.25 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 |
| Intra-day Precision (%CV) | < 9% |
| Inter-day Precision (%CV) | < 9% |
| Accuracy | Not Reported |
| Recovery | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioanalytical methods. Below are representative protocols for the key techniques.
LC-MS/MS Method Protocol
This protocol is a generalized procedure based on common practices reported in the literature.[2][4][5][6]
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 50 µL of internal standard (IS) working solution (e.g., a deuterated analog of Diclofenac).
-
Vortex mix for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
-
Extraction:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid or ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for Diclofenac and the IS.
-
HPLC-UV Method Protocol
This protocol represents a typical HPLC-UV method for Diclofenac analysis.[7][10]
-
Sample Preparation:
-
To a 500 µL aliquot of plasma, add 50 µL of IS (e.g., another NSAID like Naproxen).
-
Add 200 µL of 1M HCl to acidify the sample.
-
-
Extraction (Liquid-Liquid Extraction):
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specific wavelength (e.g., 282 nm).
-
Conclusion
The choice of a bioanalytical method for Diclofenac should be guided by the specific requirements of the study. LC-MS/MS methods generally offer the highest sensitivity and specificity, making them suitable for pharmacokinetic studies where low concentrations need to be measured.[12][13] HPLC-UV methods, while typically less sensitive, are robust, cost-effective, and adequate for therapeutic drug monitoring and quality control of pharmaceutical formulations.[7][8] GC-MS provides another sensitive option but may involve more complex sample preparation.[11][14] The data and protocols presented in this guide serve as a valuable resource for comparing and selecting the most appropriate method for a given application. It is important to note that any selected method should undergo a thorough in-house validation according to regulatory guidelines to ensure its performance for the intended use.[2]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. turkjps.org [turkjps.org]
- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformity Assessment of Diclofenac Amide-¹³C₆ Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the conformity assessment of Diclofenac Amide-¹³C₆ reference standards. In the landscape of pharmaceutical analysis and drug development, the quality and reliability of reference materials are paramount. This document outlines the critical quality attributes, presents detailed experimental protocols for their assessment, and offers a comparative summary to aid in the selection of high-quality, fit-for-purpose reference standards.
The Critical Role of Conformity Assessment
The conformity assessment of a reference standard is a systematic evaluation to ensure its properties are accurately characterized and meet predefined specifications. For an isotopically labeled compound like Diclofenac Amide-¹³C₆, this assessment is crucial for its intended use in quantitative analyses, such as in pharmacokinetic studies where it serves as an internal standard. A thoroughly vetted reference standard guarantees the accuracy, precision, and reliability of analytical data. The international standard ISO 17034 provides the framework for the competent production of reference materials, encompassing aspects from raw material characterization to stability monitoring.[1]
Key Quality Attributes for Comparison
A high-quality Diclofenac Amide-¹³C₆ reference standard should be rigorously evaluated for the following key attributes. When comparing standards from different suppliers, researchers should look for comprehensive data on these parameters, typically provided in the Certificate of Analysis (CoA).
| Quality Attribute | Description | Typical Acceptance Criteria | Primary Analytical Technique(s) |
| Identity and Structure Confirmation | Verification of the chemical structure of Diclofenac Amide-¹³C₆. | Conforms to the expected structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Chemical Purity | The proportion of the specified chemical entity in the material. | ≥ 98% | Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity/Enrichment | The percentage of the molecules that are labeled with ¹³C at the specified positions. | Isotopic Enrichment ≥ 99% | Mass Spectrometry (MS), ¹³C NMR |
| Homogeneity | The uniformity of the property value (e.g., purity) throughout the batch of the reference material.[2][3][4][5][6] | The batch is considered homogeneous. | HPLC, qNMR |
| Stability | The ability of the reference material to maintain its specified properties over time under defined storage conditions.[7][8] | No significant degradation observed over the defined period. | HPLC |
| Content of Related Substances | Quantification of any impurities structurally related to Diclofenac Amide-¹³C₆. | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% | HPLC |
Experimental Protocols for Conformity Assessment
Detailed methodologies are essential for the transparent and reproducible assessment of a reference standard's quality. Below are the typical experimental protocols for the key quality attributes.
Identity and Structure Confirmation
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the Diclofenac Amide-¹³C₆ standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of Diclofenac Amide-¹³C₆. The presence of six intense signals in the aromatic region of the ¹³C NMR spectrum confirms the ¹³C labeling.
Chemical Purity
Methodology: Quantitative NMR (qNMR)
-
Principle: qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[9][10][11][12][13] The purity is determined by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the Diclofenac Amide-¹³C₆ standard and the internal standard into an NMR tube and dissolve in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculation: The purity of the Diclofenac Amide-¹³C₆ is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Isotopic Purity/Enrichment
Methodology: Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Sample Preparation: Prepare a dilute solution of the Diclofenac Amide-¹³C₆ standard in a suitable solvent.
-
Data Acquisition: Acquire the mass spectrum in a full scan mode.
-
Data Analysis: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the ion corresponding to the fully ¹³C₆-labeled molecule (M+6) and the unlabeled molecule (M) are used to calculate the isotopic enrichment.
Homogeneity
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Principle: To assess the homogeneity of the batch, multiple samples are taken from different parts of the batch and analyzed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Randomly select a statistically relevant number of units from the batch.
-
Prepare solutions of each unit at the same concentration.
-
Inject each solution in replicate onto the HPLC system.
-
The peak area of the main component is measured.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed on the results to determine if there are any significant differences between the units, which would indicate inhomogeneity.
Stability
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Principle: The stability of the reference standard is assessed over time under specified storage conditions.
-
Procedure:
-
Store samples of the reference material at the recommended long-term storage temperature and at accelerated conditions (higher temperature).
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), analyze the samples by HPLC for purity and the presence of degradation products.
-
-
Data Analysis: The purity of the stored samples is compared to the initial purity. A significant decrease in purity or increase in degradation products indicates instability.
Visualizing the Conformity Assessment Workflow
The following diagrams illustrate the logical flow of the conformity assessment process and a typical experimental workflow for purity determination.
Caption: Logical workflow for the conformity assessment of a reference standard.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. store.astm.org [store.astm.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Homogeneity studies and ISO Guide 35:2006 | Semantic Scholar [semanticscholar.org]
- 5. osti.gov [osti.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. iasonline.org [iasonline.org]
- 8. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. usp.org [usp.org]
- 14. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Diclofenac and Its Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of analytical methodologies for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and its isotopically labeled analogues. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical technique for various research and development applications, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Comparison of Quantitative Performance
The following tables summarize the key performance parameters of various analytical methods for the determination of Diclofenac. The use of labeled analogues, such as Diclofenac-d4 and Diclofenac-¹³C₆, as internal standards is a common practice to ensure high accuracy and precision, especially in complex biological matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Labeled Analogue (Internal Standard) | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Diclofenac-d4 | Human Plasma | 1 - 1000 | 1 | >86 | [1] |
| Diclofenac-d4 | Post-mortem Blood | 0.5 - 500 | 0.5 | 72.0 - 102.2 | [2] |
| Diclofenac-¹³C₆ | Human Plasma | 3.9 - 1194 | 3.9 | Not Reported | [3] |
| Fluconazole | Human Plasma | 18.75 - 2000.25 | 18.75 | ~62 | [4] |
| Bupropion | Human Plasma | 150 - 3181 | 150 | 41.9 | [5] |
*Note: Fluconazole and Bupropion are not labeled analogues but have been included to provide a broader context of internal standards used in LC-MS/MS analysis of Diclofenac.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) and Other Methods
| Method | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Citation |
| GC-MS | Pharmaceutical Preparations | 0.25 - 5 | 0.15 | [6] |
| HPLC-UV | Pharmaceutical Dosage Form | 10 - 200 | 0.0125 | [7] |
| Spectrophotometry | Combined Dosage Form | 10 - 50 | Not Reported |
Experimental Protocols
UHPLC-QqQ-MS/MS for Diclofenac in Post-mortem Specimens with Diclofenac-d4 Internal Standard[2]
This method is highly sensitive and suitable for complex biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological fluid (e.g., blood, urine) or 1 g of homogenized tissue, add the internal standard (Diclofenac-d4).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
b. Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC)
-
Column: C18 column
-
Mobile Phase: Gradient elution with a mixture of 10 mM ammonium formate/0.1% formic acid in water and 10 mM ammonium formate/0.1% formic acid in methanol.[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
c. Mass Spectrometric Conditions:
-
System: Triple Quadrupole Mass Spectrometer (QqQ-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
LC-MS/MS for Diclofenac in Human Plasma with Diclofenac-¹³C₆ Internal Standard[3]
This method utilizes a simple protein precipitation step, making it suitable for high-throughput analysis.
a. Sample Preparation (Protein Precipitation):
-
To a small volume of human plasma (e.g., 200 µL), add the internal standard (Diclofenac-¹³C₆).
-
Precipitate proteins by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
b. Chromatographic Conditions:
-
System: High Performance Liquid Chromatography (HPLC)
-
Column: C18 core-shell column (e.g., 50x2.1 mm, 2.6 Å)[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 52.5% acetonitrile).[3]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
c. Mass Spectrometric Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative MRM mode.[3]
-
MRM Transitions:
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Workflow for UHPLC-MS/MS analysis with liquid-liquid extraction.
Caption: Workflow for LC-MS/MS analysis with protein precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope pattern deconvolution-tandem mass spectrometry for the determination and confirmation of diclofenac in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
Safety Operating Guide
Safe Disposal of Diclofenac Amide-13C6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. Diclofenac Amide-13C6, a stable isotope-labeled form of a diclofenac analog, requires careful handling and disposal in accordance with regulatory guidelines. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound and related diclofenac compounds indicates that the substance should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, a NIOSH-approved respirator is recommended.
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a chemical waste and dispose of it through an approved waste disposal plant.[1][2] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is strongly discouraged.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific, clearly labeled waste container for this compound and its contaminated materials.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste: this compound". Include the accumulation start date.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Collection of Waste:
-
Carefully place any unused or expired this compound solid into the designated waste container.
-
Any materials contaminated with the compound, such as pipette tips, weighing boats, or gloves, should also be placed in the hazardous waste container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Ensure that all required documentation for the hazardous waste manifest is completed accurately.
-
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound may not be explicitly listed as a P- or U-listed hazardous waste, it is the responsibility of the generator to characterize the waste and manage it appropriately.[6] Given its pharmacological activity and potential environmental impact, treating it as a hazardous chemical waste is the recommended best practice.
Experimental Workflow for Disposal
References
Safeguarding Researchers: A Comprehensive Guide to Handling Diclofenac Amide-13C6
Essential protocols for the safe handling, operation, and disposal of Diclofenac Amide-13C6 are critical for protecting laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
The primary hazards associated with this compound stem from the pharmacological activity of the diclofenac molecule itself, not from the stable, non-radioactive Carbon-13 isotope. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may cause damage to the gastrointestinal tract, blood, lymphatic system, liver, and prostate. Adherence to stringent safety protocols is therefore mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is required when handling this compound:
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary, particularly when handling the compound in powdered form to prevent inhalation.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended for enhanced protection.
-
Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact.
Quantitative Safety Data
The following table summarizes key quantitative safety information for diclofenac compounds. While specific data for this compound is limited, the data for Diclofenac Sodium provides a strong basis for risk assessment.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 2 (100 to < 1000 µg/m³) | Pfizer |
| German TRGS 900 (Inhalable Fraction) | 10 mg/m³ (Short-term: 20 mg/m³) | Carl ROTH SDS |
| German TRGS 900 (Respirable Fraction) | 1.25 mg/m³ (Short-term: 2.5 mg/m³) | Carl ROTH SDS |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedure should be followed:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a chemical fume hood is operational and certified.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particles.
-
When weighing the compound, use an analytical balance inside the fume hood or a balance enclosure.
-
Avoid the formation of dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The hazardous waste must be disposed of through an approved waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. As the Carbon-13 isotope is stable, no special precautions for radioactive waste are necessary.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
